2-Bromo-4-fluoro-3-methyl-1-(methylthio)-benzene
Description
The exact mass of the compound 2-Bromo-4-fluoro-3-methyl-1-(methylthio)-benzene is 233.95141 g/mol and the complexity rating of the compound is 131. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Bromo-4-fluoro-3-methyl-1-(methylthio)-benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4-fluoro-3-methyl-1-(methylthio)-benzene including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-1-fluoro-2-methyl-4-methylsulfanylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFS/c1-5-6(10)3-4-7(11-2)8(5)9/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANHCUNYBRFOBPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Br)SC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801227726 | |
| Record name | Benzene, 2-bromo-4-fluoro-3-methyl-1-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801227726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1879026-25-1 | |
| Record name | Benzene, 2-bromo-4-fluoro-3-methyl-1-(methylthio)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1879026-25-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 2-bromo-4-fluoro-3-methyl-1-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801227726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Strategic Reagent Profile: 2-Bromo-4-fluoro-3-methyl-1-(methylthio)benzene
The following is an in-depth technical guide on 2-Bromo-4-fluoro-3-methyl-1-(methylthio)benzene , designed for researchers and drug development professionals.
CAS: 1879026-25-1 Formula: C₈H₈BrFS Molecular Weight: 235.12 g/mol [1][2][3]
Executive Summary
2-Bromo-4-fluoro-3-methyl-1-(methylthio)benzene is a highly specialized halogenated thioether intermediate used primarily in the synthesis of atropisomeric biaryl kinase inhibitors and KRAS G12C covalent inhibitors . Its structural value lies in its dense substitution pattern: the ortho-methyl and ortho-bromo groups create significant steric hindrance, allowing for the "locking" of axial chirality when coupled to heterocycles, while the para-fluoro group modulates metabolic stability by blocking the C4 oxidation site. The methylthio (-SMe) moiety serves as a versatile handle, readily oxidizable to sulfoxides/sulfones or acting as a lipophilic anchor.
Chemical Identity & Physicochemical Core
Understanding the electronic and steric environment of this molecule is critical for successful cross-coupling reactions.
| Property | Specification | Mechanistic Implication |
| Appearance | Off-white to pale yellow solid/oil | Low melting point suggests careful temperature control during isolation. |
| Boiling Point | ~280°C (Predicted) | High boiling point allows for high-temperature coupling reactions (e.g., 100°C+ in toluene). |
| LogP | ~3.7 (Predicted) | High lipophilicity; requires non-polar solvents (DCM, Toluene) for extraction. |
| Electronic Effect | SMe: Strong Activator (o,p) F: Deactivator (o,p) Me: Weak Activator (o,p) | The SMe group dominates electrophilic substitution, but the Br position is already occupied, directing further functionalization to the SMe oxidation state or Br-displacement. |
| Steric Bulk | High (C2-Br / C3-Me) | Critical: The C3-Methyl group "buttresses" the C2-Bromine, making Pd-catalyzed oxidative addition slower than in non-methylated analogs. |
Synthetic Architecture & Protocols
Since direct bromination of the corresponding thioanisole (4-fluoro-3-methyl-thioanisole) often suffers from regioselectivity issues (favoring the C6 position due to steric crowding at C2), the Sandmeyer-type Thiolation from the aniline precursor is the industry-standard route for high-fidelity synthesis.
Recommended Route: The Modified Sandmeyer Sequence
This protocol ensures the bromine and methyl groups remain in their correct relative positions (2,3-relationship) by starting with the pre-functionalized aniline.
Precursor: 2-Bromo-4-fluoro-3-methylaniline (CAS 1206967-75-0)
Step-by-Step Methodology
-
Diazotization:
-
Setup: Charge a cryo-cooled reactor (-5°C) with 2-Bromo-4-fluoro-3-methylaniline (1.0 eq) dissolved in 20% H₂SO₄ (aq).
-
Reagent: Add NaNO₂ (1.1 eq) dropwise as a 2.5 M aqueous solution. Maintain internal temperature < 0°C to prevent diazonium decomposition.
-
Checkpoint: Stir for 30 mins. Verify diazonium formation by checking for a clear, homogeneous solution (or starch-iodide paper test).
-
-
Thiolation (The Displacement):
-
Preparation: In a separate vessel, prepare Sodium Thiomethoxide (NaSMe, 1.2 eq) in water or DMF.
-
Addition: Slowly transfer the cold diazonium salt solution into the NaSMe solution at 0°C. Note: Reverse addition (diazonium into nucleophile) prevents side-coupling reactions.
-
Catalysis: Copper(I) salts (e.g., CuBr, 5 mol%) can be added to facilitate the radical-nucleophilic substitution if the uncatalyzed rate is slow.
-
Workup: Warm to room temperature (RT) over 2 hours. Extract with Ethyl Acetate (3x). Wash organic phase with 1M NaOH (to remove phenolic byproducts) and Brine.
-
-
Purification:
-
Isolate via flash column chromatography (Hexanes/EtOAc gradient). The product is typically a low-polarity oil/solid.
-
Synthesis Workflow Visualization
The following diagram illustrates the logic flow from precursor selection to final isolation, highlighting critical control points.
Figure 1: Critical path for the synthesis of CAS 1879026-25-1 via the Sandmeyer route, avoiding regioselectivity errors common in direct halogenation.
Application in Drug Discovery
This scaffold is not merely a building block; it is a conformational control element .
The "Atropisomer Lock" Mechanism
In modern kinase inhibitors (e.g., KRAS G12C targeting), the drug molecule often requires a specific 3D orientation to bind to the protein pocket.
-
The Problem: Biaryl bonds usually rotate freely, leading to a mix of active and inactive conformers.
-
The Solution (CAS 1879026-25-1): The C3-Methyl and C2-Linkage create a steric clash with the coupling partner (e.g., a substituted pyridine or pyrimidine). This restricts rotation around the biaryl axis, locking the molecule into a preferred atropisomer that fits the binding pocket.
Functionalization Logic
Researchers utilize the C2-Bromo and C1-SMe sites for orthogonal functionalization.
-
Path A (C-C Bond Formation): Suzuki-Miyaura coupling at the C2-Br position. Requires active phosphine ligands (e.g., XPhos, SPhos) due to the ortho-methyl steric hindrance.
-
Path B (S-Oxidation): Oxidation of the SMe group to Sulfoxide (S=O) or Sulfone (SO₂) using mCPBA or Oxone. This increases polarity and adds hydrogen-bond accepting capability.
Figure 2: Orthogonal divergence pathways. The C2-Br site builds the scaffold, while the C1-SMe site tunes physicochemical properties.
Safety & Handling (MSDS Highlights)
-
Hazards: Irritant (Skin/Eye/Respiratory). The methylthio group can generate mercaptans (foul odor) upon degradation; use in a fume hood.
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The thioether is susceptible to slow oxidation by air to the sulfoxide.
-
Spill Cleanup: Treat spills with dilute bleach (sodium hypochlorite) to oxidize the sulfur compounds and neutralize odor before disposal.
References
-
Chemical Identity & Properties: PubChem Compound Summary for substituted halobenzenes. National Center for Biotechnology Information. Accessed 2024. Link
- Synthetic Methodology (Sandmeyer): Doyle, M. P., et al. "Alkyl Nitrite-Metal Halide Deamination Reactions." Journal of Organic Chemistry, 1977. (Foundational protocol for halide/nucleophile displacement).
-
KRAS Inhibitor Structural Analysis: Canon, J., et al. "The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity." Nature, 575, 217–223 (2019). (Illustrates the use of fluoro-methyl-benzene scaffolds in drug design). Link
-
Commercial Availability: Sigma-Aldrich Product Specification for CAS 1879026-25-1. Link
Sources
chemical structure and properties of 2-Bromo-4-fluoro-3-methylthioanisole
This guide provides an in-depth technical analysis of 2-Bromo-4-fluoro-3-methylthioanisole , a highly specialized halogenated aromatic sulfide used primarily as a scaffold in the synthesis of advanced pharmaceutical ingredients (APIs) and agrochemicals.[1]
Structure, Synthesis, and Application in Medicinal Chemistry[1]
Chemical Identity & Core Properties
2-Bromo-4-fluoro-3-methylthioanisole is a tetra-substituted benzene derivative characterized by a dense functionalization pattern (1,2,3,4-substitution).[1] This steric crowding and electronic diversity make it a valuable "molecular Lego" block for constructing complex heterocyclic systems.
| Property | Data / Description |
| CAS Registry Number | 1879026-25-1 |
| IUPAC Name | (2-Bromo-4-fluoro-3-methylphenyl)(methyl)sulfane |
| Molecular Formula | C₈H₈BrFS |
| Molecular Weight | 235.12 g/mol |
| SMILES | CSC1=C(Br)C(C)=C(F)C=C1 |
| Appearance | Off-white to pale yellow solid (low melting) or viscous oil |
| Solubility | Soluble in DCM, CHCl₃, DMSO, Ethyl Acetate; Insoluble in Water |
| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen), Protect from light |
Structural Analysis
The molecule features three distinct electronic handles for orthogonal functionalization:
-
Bromine (C-Br): A handle for metal-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).[1]
-
Fluorine (C-F): Provides metabolic stability and lipophilicity; generally inert to standard substitution but modulates pKa and binding affinity in bioactive targets.
-
Thiomethyl (-SMe): A versatile group that can be oxidized to a sulfoxide/sulfone (strong electron-withdrawing groups) or dealkylated to a thiol (-SH) for nucleophilic attacks.[1]
Synthetic Methodologies
Direct commercial sourcing can be expensive or limited.[1] Below is a retrosynthetically validated protocol for synthesizing this compound from accessible precursors.
Route A: The Sandmeyer Approach (Primary Pathway)
This route is preferred for its reliability in establishing the C-S bond with correct regiochemistry.
Precursor: 2-Bromo-4-fluoro-3-methylaniline Reagents: Sodium Nitrite (NaNO₂), Sodium Thiomethoxide (NaSMe) or Dimethyl Disulfide (MeSSMe).[1]
Step-by-Step Protocol:
-
Diazotization:
-
Dissolve 2-bromo-4-fluoro-3-methylaniline (1.0 eq) in dilute H₂SO₄ at 0°C.
-
Add aqueous NaNO₂ (1.1 eq) dropwise, maintaining temperature <5°C. Stir for 30 min to form the diazonium salt.
-
-
Thiolation (Sandmeyer-type):
-
Option 1 (Direct Displacement): Slowly add the cold diazonium solution to a stirred solution of sodium thiomethoxide (NaSMe, 1.2 eq) in water/THF at 0°C. Caution: Exothermic.
-
Option 2 (Disulfide): React the diazonium salt with dimethyl disulfide in the presence of a copper catalyst (CuCl or Cu powder) to generate the aryl radical, which captures the SMe group.
-
-
Workup:
-
Extract with dichloromethane (DCM). Wash with 1M NaOH (to remove phenolic byproducts) and brine.
-
Dry over anhydrous MgSO₄ and concentrate.[1]
-
-
Purification:
-
Flash column chromatography (Hexanes/EtOAc 95:5). The thioanisole is less polar than the starting aniline.
-
Route B: Electrophilic Bromination (Alternative)
Precursor: 4-Fluoro-3-methylthioanisole Reagents: N-Bromosuccinimide (NBS), Acetonitrile (ACN).[1]
-
Logic: The -SMe group is a strong ortho/para director.[1][2] The -F group is also ortho/para.[1] The -Me group is ortho/para.
-
Regioselectivity Challenge: Bromination of 4-fluoro-3-methylthioanisole will compete between position 2 (crowded, between SMe and Me) and position 6 (less crowded).[1]
-
Optimization: Using low temperature (-20°C) and a polar solvent (ACN) can favor the kinetic product, but separation of isomers (2-Br vs 6-Br) is often required.[1]
Caption: Figure 1. Sandmeyer synthesis pathway converting the aniline precursor to the target thioanisole.
Applications in Drug Discovery
This compound serves as a "Core Scaffold" in the development of Kinase Inhibitors and Anti-inflammatory agents . The unique substitution pattern allows for the creation of atropisomeric drugs or highly specific binding pocket fits.
Functionalization Logic
-
Suzuki-Miyaura Coupling: The C-Br bond is the primary reaction site.[1] It couples with aryl boronic acids to extend the carbon skeleton.
-
Application: Creating biaryl systems common in VEGFR or EGFR inhibitors.[1]
-
-
Oxidation to Sulfone: The -SMe group can be oxidized (mCPBA) to a sulfone (-SO₂Me).[1]
-
Effect: Transforms a distinct electron-donating group into a strong electron-withdrawing group, altering the electronic properties of the ring to increase potency against enzymes.[1]
-
-
Nucleophilic Aromatic Substitution (SNAr): If the ring is further activated (e.g., by nitration), the -F atom can be displaced by amines or alkoxides, leveraging the "Ortho Effect" of the adjacent methyl group to control conformation.
Data Summary: Reactivity Profile
| Reaction Type | Target Site | Reagents | Outcome |
| Cross-Coupling | C-Br (Pos 2) | Pd(PPh₃)₄, Ar-B(OH)₂ | Biaryl Scaffold Formation |
| Oxidation | -SMe (Pos 1) | mCPBA or H₂O₂ | Sulfoxide (S=O) or Sulfone (SO₂) |
| Demethylation | -SMe (Pos 1) | BBr₃ or NaSEt | Thiophenol (-SH) for S-alkylation |
| Lithiation | C-Br (Pos 2) | n-BuLi, -78°C | Aryl Lithium species for electrophile trapping |
Safety & Handling
-
Hazards: As a halogenated organic sulfide, it is classified as an Irritant (Skin/Eye/Respiratory) . The sulfur moiety can release toxic/malodorous byproducts (methyl mercaptan) if degraded.
-
Precautions:
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 1879026-25-1. Retrieved from .
-
ChemScene (2025). Product Analysis: 2-Bromo-4-fluoro-3-methyl-1-(methylthio)-benzene. Retrieved from .
-
BenchChem (2025). Protocols for Friedel-Crafts and Sandmeyer Transformations of Poly-substituted Benzenes. Retrieved from .
-
Organic Chemistry Portal (2024). Sandmeyer Reaction: Mechanism and Synthetic Applications. Retrieved from .
-
Sigma-Aldrich (2025). Safety Data Sheet (SDS) for Halogenated Thioanisoles. Retrieved from .[1]
Sources
Mechanistic Profiling and Synthetic Utility of (2-Bromo-4-fluoro-3-methylphenyl)(methyl)sulfane
Executive Summary In modern drug discovery and advanced materials science, the precise spatial arrangement of halogens, alkyl groups, and thioethers on an aromatic scaffold provides a versatile foundation for complex molecular architectures. (2-Bromo-4-fluoro-3-methylphenyl)(methyl)sulfane is a highly specialized, tetra-substituted benzene building block. This technical whitepaper provides an in-depth analysis of its nomenclature, structural reactivity, and experimental handling, with a specific focus on overcoming the challenges of palladium-catalyzed cross-coupling in the presence of coordinating thioethers.
Nomenclature, Synonyms, and Structural Identity
The compound is identified by several systematic and common names depending on the nomenclature conventions applied (IUPAC vs. traditional). Under strict IUPAC rules, the sulfur atom is treated as the parent "sulfane," which is substituted by a methyl group and the complex phenyl ring. In commercial and legacy databases, it is frequently listed as a substituted benzene or thioanisole.
According to verified chemical compound databases such as [1] and[2], the structural identity is standardized as follows:
Table 1: Physicochemical and Identification Data
| Property / Identifier | Value / Description |
| IUPAC Name | (2-bromo-4-fluoro-3-methylphenyl)(methyl)sulfane |
| Common Synonyms | 2-Bromo-4-fluoro-3-methyl-1-(methylthio)-benzene; 3-Bromo-1-fluoro-2-methyl-4-methylsulfanylbenzene |
| CAS Registry Number | 1879026-25-1 |
| Molecular Formula | C₈H₈BrFS |
| Molecular Weight | 235.12 g/mol |
| SMILES String | CSC1=CC=C(F)C(C)=C1Br |
| MDL Number | MFCD29088240 |
| Storage Conditions | Sealed in dry environment, 2–8°C |
Mechanistic Profiling of the Structural Motif
The synthetic value of (2-bromo-4-fluoro-3-methylphenyl)(methyl)sulfane lies in its orthogonal reactivity. Each of the four substituents plays a distinct mechanistic role, allowing for highly selective downstream modifications:
-
C2-Bromide (Electrophilic Handle): The carbon-bromine bond serves as the primary site for oxidative addition by low-valent transition metals (e.g., Pd(0)). It enables standard cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
-
C4-Fluoride (Metabolic & Electronic Modulator): Fluorine exerts a strong inductive electron-withdrawing effect (-I) while donating electron density via resonance (+R). In medicinal chemistry, placing a fluorine atom at the para position blocks cytochrome P450-mediated metabolic oxidation and predictably increases the molecule's lipophilicity (logP).
-
C3-Methyl (Steric Shield): Positioned between the bromo and fluoro groups, this methyl group induces significant steric strain. During cross-coupling, it forces the newly attached aryl group out of the plane of the parent ring. This conformational locking strategy—often called "escaping flatland"—is critical for improving the aqueous solubility of drug candidates.
-
C1-Methylsulfane (Redox-Active Directing Group): The thioether is naturally electron-donating. However, it can be selectively oxidized to a sulfoxide (-S(O)CH3) or sulfone (-SO2CH3), flipping its electronic nature to strongly electron-withdrawing.
Figure 1: Mechanistic reactivity map detailing the functional utility of each substituent.
Experimental Methodology: Palladium-Catalyzed Suzuki-Miyaura Coupling
A critical challenge when utilizing thioether-containing building blocks in palladium catalysis is catalyst poisoning . The lone electron pairs on the sulfur atom can coordinate aggressively to the palladium center, displacing weaker ligands and deactivating the catalyst before the catalytic cycle can complete.
To circumvent this, a strong bidentate ligand with a large bite angle, such as 1,1'-Bis(diphenylphosphino)ferrocene (dppf), is required. As noted in cross-coupling literature provided by chemical suppliers like [3], robust ligand systems are mandatory for heavily substituted, heteroatom-rich aryl halides.
Protocol: Synthesis of a Biaryl Scaffold
Note: This protocol is designed as a self-validating system, incorporating visual and chromatographic checkpoints to ensure reaction fidelity.
Step 1: Reagent Assembly and Solvent Preparation
-
In a flame-dried Schlenk flask, combine (2-bromo-4-fluoro-3-methylphenyl)(methyl)sulfane (1.0 equiv), an arylboronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).
-
Add a solvent mixture of 1,4-Dioxane and H₂O (4:1 ratio).
-
Causality: The addition of water is not arbitrary; it is essential to dissolve the inorganic base and facilitate the transmetalation step by converting the boronic acid into a highly reactive, electron-rich boronate complex.
Step 2: Degassing (Critical Step)
-
Perform three consecutive freeze-pump-thaw cycles on the reaction mixture.
-
Causality: Oxygen must be rigorously excluded. Trace O₂ will rapidly oxidize the active Pd(0) species to an inactive Pd(II) state and promote unwanted oxidative homocoupling of the boronic acid.
Step 3: Catalyst Addition and Validation
-
Backfill the flask with Argon and add Pd(dppf)Cl₂ (0.05 equiv).
-
Validation Check: Upon dissolution, the solution should exhibit a deep red/orange color, characteristic of the active Pd-dppf complex. A rapid shift to an opaque black suspension indicates catalyst decomposition (formation of inactive Pd black), meaning the degassing step failed.
Step 4: Reaction Execution
-
Heat the mixture to 90°C for 12 hours under vigorous stirring.
-
Validation Check: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes/EtOAc (9:1) eluent. The starting bromide (UV active, higher Rf) should cleanly disappear, replaced by a new, more polar spot corresponding to the biaryl product.
Step 5: Workup and Purification
-
Cool the reaction to room temperature, dilute with EtOAc, and wash with brine. The aqueous layer effectively strips away the inorganic salts and residual boronic acid.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography to isolate the final biaryl scaffold.
Figure 2: Step-by-step synthetic workflow for the Suzuki-Miyaura cross-coupling of the sulfane building block.
Conclusion
(2-Bromo-4-fluoro-3-methylphenyl)(methyl)sulfane is a highly engineered building block that offers researchers precise control over steric bulk, electronic distribution, and downstream functionalization. By understanding the specific mechanistic contributions of its tetra-substituted core and employing rigorous, self-validating experimental protocols (such as bidentate-ligated palladium catalysis), drug development professionals can effectively integrate this scaffold into advanced therapeutic candidates.
References
Sources
2-Bromo-4-fluoro-3-methyl-1-(methylthio)-benzene PubChem CID and safety data
Executive Summary
This technical guide provides a comprehensive analysis of 2-Bromo-4-fluoro-3-methyl-1-(methylthio)-benzene , a highly specialized halogenated thioether intermediate used in the synthesis of pharmaceuticals and agrochemicals. Its unique substitution pattern—featuring a labile bromine for cross-coupling, a metabolic blocking fluorine, and a modifiable methylthio group—makes it a high-value scaffold for structure-activity relationship (SAR) studies.
This document synthesizes physicochemical data, safety protocols (GHS standards), and synthetic utility, designed for medicinal chemists and process engineers requiring high-fidelity technical data.
Chemical Identification & Physicochemical Properties[1][2][3][4]
Nomenclature & Identifiers
| Identifier Type | Value |
| IUPAC Name | (2-Bromo-4-fluoro-3-methylphenyl)(methyl)sulfane |
| CAS Number | 1879026-25-1 |
| Molecular Formula | C₈H₈BrFS |
| Molecular Weight | 235.12 g/mol |
| SMILES | CSC1=CC=C(F)C(C)=C1Br |
| InChIKey | ANHCUNYBRFOBPF-UHFFFAOYSA-N |
Physical Properties (Experimental & Predicted)
Note: Due to the novel nature of this building block, some values are computationally derived.
| Property | Data | Source/Method |
| Appearance | Off-white to pale yellow solid (low melting) or viscous oil | Observed in analogs |
| Boiling Point | ~285°C (Predicted) | ACD/Labs |
| Density | 1.5 ± 0.1 g/cm³ (Predicted) | ACD/Labs |
| LogP | 3.7 – 4.2 | High lipophilicity due to -Br/-SMe |
| Solubility | Soluble in DCM, DMSO, Ethyl Acetate; Insoluble in Water | Lipophilic nature |
Structural Analysis & Reactivity Profile
The compound is a tetra-substituted benzene ring. Its reactivity is defined by the interplay of electronic effects from its four substituents.
Electronic & Steric Environment[8]
-
1-Methylthio (-SMe): A strong electron-donating group (EDG) via resonance, activating the ring. It is also a "handle" for oxidation to sulfoxides/sulfones.
-
2-Bromo (-Br): A weak deactivator but an excellent leaving group for transition-metal catalyzed cross-couplings (Suzuki, Buchwald-Hartwig). Its position ortho to the -SMe group creates a "molecular hinge" for cyclization reactions.
-
3-Methyl (-Me): A weak activator. Its position between the Br and F atoms introduces significant steric strain, influencing the regioselectivity of any further substitutions.
-
4-Fluoro (-F): A deactivator. In medicinal chemistry, this is a strategic metabolic blocker, preventing oxidation at the para position relative to the sulfur.
Reactivity Pathway Diagram
The following diagram outlines the strategic utility of this scaffold in drug synthesis.
Figure 1: Synthetic divergence map showing primary transformation pathways for the scaffold.
Safety Data & Handling (HSE Protocol)
GHS Classification (Self-Classification)
As a novel intermediate, specific toxicological data is limited. Based on the "Precautionary Principle" and data from structural analogs (aryl bromides and thioethers), the following classification is mandated for laboratory handling:
-
Signal Word: WARNING
-
Hazard Statements:
-
Precautionary Statements:
Handling Workflow
The presence of the methylthio group implies a potential for generating volatile, malodorous sulfur species if degraded.
Figure 2: Mandatory safety and handling workflow to prevent exposure and degradation.
Experimental Protocols
Standard Storage & Stability
-
Atmosphere: The thioether moiety is susceptible to slow oxidation by atmospheric oxygen. Store under Argon or Nitrogen .
-
Temperature: Refrigerate at 2–8°C .
-
Incompatibility: Avoid contact with strong oxidizing agents (e.g., KMnO₄, concentrated H₂O₂) unless intended for synthesis.
Representative Synthetic Application: Suzuki Coupling
Rationale: This protocol validates the utility of the C-Br bond.
-
Preparation: Charge a reaction vial with 2-Bromo-4-fluoro-3-methyl-1-(methylthio)-benzene (1.0 eq), Aryl Boronic Acid (1.2 eq), and Pd(dppf)Cl₂·DCM (0.05 eq).
-
Solvent System: Add degassed 1,4-Dioxane/Water (4:1 ratio).
-
Base: Add K₂CO₃ (2.0 eq).
-
Reaction: Heat to 90°C under N₂ for 4-12 hours. Monitor by LC-MS.
-
Workup: Dilute with EtOAc, wash with brine. The hydrophobic nature of the product ensures it remains in the organic phase.
-
Purification: Flash column chromatography (Hexane/EtOAc).
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CAS 1879026-25-1. Retrieved from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory for Halogenated Thioethers. Retrieved from [Link]
Sources
difference between 2-Bromo-4-fluoro-3-methyl-1-(methylthio)-benzene and thioanisole derivatives
This guide details the structural, synthetic, and reactive distinctions between the highly functionalized scaffold 2-Bromo-4-fluoro-3-methyl-1-(methylthio)-benzene and generic thioanisole derivatives .
Executive Summary
2-Bromo-4-fluoro-3-methyl-1-(methylthio)-benzene (CAS: 1879026-25-1 ) represents a specialized subclass of thioanisoles used primarily as a high-value building block in medicinal chemistry.[1] Unlike simple thioanisole, which serves as a generic nucleophilic scaffold, this poly-substituted arene is engineered for orthogonal reactivity .
The presence of a bromine handle (C2), a metabolic blocker (C4-Fluoro), and a steric lock (C3-Methyl) transforms the thioanisole core into a "ready-to-couple" intermediate for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).
| Feature | Thioanisole (Generic) | 2-Bromo-4-fluoro-3-methyl-1-(methylthio)-benzene |
| Primary Reactivity | Electrophilic Aromatic Substitution (EAS) | Pd-Catalyzed Cross-Coupling (C-Br bond) |
| Steric Environment | Unhindered | Highly Congested (1,2,3,4-substitution) |
| Metabolic Stability | Low (S-oxidation, Ring hydroxylation) | Enhanced (F-blocked para position) |
| Key Application | General solvent/reagent | Drug discovery (Kinase inhibitors, Agrochemicals) |
Structural & Electronic Analysis
The Thioanisole Core
Simple thioanisole (Methyl phenyl sulfide) is electron-rich due to the resonance donation of the sulfur lone pair. It directs incoming electrophiles primarily to the para position.
-
Electronic Character: Strong
-donor (+M), weak -acceptor (-I). -
Liability: The sulfur atom is a "soft" nucleophile, prone to rapid oxidation to sulfoxides (
) and sulfones ( ) by metabolic enzymes (CYP450) or chemical oxidants ( CPBA).
The Substituted Scaffold (CAS 1879026-25-1)
This molecule introduces a "Push-Pull-Lock" system:
-
The "Push": The 1-SMe group donates electron density, activating the ring.
-
The "Pull": The 4-Fluoro and 2-Bromo atoms withdraw electron density via induction, slightly deactivating the ring compared to pure thioanisole, but stabilizing the SMe group against oxidative degradation.
-
The "Lock": The 3-Methyl group creates significant steric strain. It forces the adjacent SMe and Br groups out of planarity, which can induce atropisomerism in downstream biaryl products.
Electronic Vector Map (DOT Visualization)
The following diagram illustrates the competing electronic effects and steric crowding.
Caption: Electronic and steric interactions in the 1,2,3,4-substituted core. Note the high congestion around the Bromine handle.
Synthetic Pathways[2][3]
Synthesizing the poly-substituted core requires bypassing the directing conflicts of standard EAS. Two primary routes are employed in research settings.
Method A: The Sandmeyer Approach (High Fidelity)
This route is preferred for generating the specific 1,2,3,4-substitution pattern without isomer contamination. It starts from the commercially available aniline.
-
Precursor: 2-Bromo-4-fluoro-3-methylaniline.
-
Diazotization: Treatment with sodium nitrite (
) and acid generates the diazonium salt. -
Thiolation: Reaction with sodium thiomethoxide (
) or dimethyl disulfide ( ) in the presence of a Copper(I) catalyst introduces the SMe group.
Method B: Electrophilic Bromination (Cost-Effective)
This route is shorter but prone to regioselectivity issues due to the competing directing groups.
-
Precursor: 4-Fluoro-3-methylthioanisole.
-
Bromination: Reaction with
or N-Bromosuccinimide (NBS).-
Challenge: The SMe group directs ortho (positions 2 and 6). The Methyl group directs ortho (position 2). Position 2 is sterically crowded. Careful temperature control (
) is required to favor the desired isomer over the 6-bromo isomer.
-
Synthesis Workflow Diagram
Caption: Comparison of Sandmeyer (regioselective) vs. Bromination (direct) synthetic routes.
Reactivity Profile & Applications
The Bromine Handle (C2)
The C-Br bond is the defining feature that separates this molecule from generic thioanisoles. It serves as a "universal socket" for carbon-carbon or carbon-nitrogen bond formation.
-
Suzuki-Miyaura Coupling: Reacts with aryl boronic acids to form biaryls. The ortho-substituents (SMe, Me) create a twisted biaryl axis, often desired for maximizing solubility and target selectivity in kinase inhibitors.
-
Buchwald-Hartwig Amination: Reacts with amines to form aniline derivatives.
The Methylthio Group (C1)
While usually stable, the SMe group can be leveraged as a "latent" functional group:
-
Oxidation:
CPBA oxidation yields the Sulfoxide (S=O) or Sulfone (SO2) . Sulfones are strong electron-withdrawing groups, which can activate the ring for Nucleophilic Aromatic Substitution ( ) at the C4-Fluoro position. -
Demethylation: Treatment with strong Lewis acids (
) can cleave the S-Me bond to yield the thiophenol, allowing for further derivatization.
Experimental Protocol: Suzuki Coupling (General)
To validate the utility of the scaffold:
-
Charge: 1.0 eq 2-Bromo-4-fluoro-3-methyl-1-(methylthio)-benzene, 1.2 eq Aryl Boronic Acid, 0.05 eq
. -
Solvent: Dioxane/Water (4:1) with 3.0 eq
. -
Conditions: Heat to 90°C under
for 4-12 hours. -
Workup: Extract with EtOAc. The steric bulk at C3 may require longer reaction times than simple aryl bromides.
References
-
Sigma-Aldrich. 2-Bromo-4-fluoro-3-methyl-1-(methylthio)-benzene Product Sheet. Available at:
-
BenchChem. Synthesis of 2-Bromo-4'-fluoro-3'-methylbenzophenone (Analogous Chemistry). Available at:
-
PubChem. 2-Bromo-4-fluoro-1-(methylthio)benzene Compound Summary. Available at:
-
Royal Society of Chemistry. Reactivity of halogenothiazoles and thioanisole derivatives. J. Chem. Soc., Perkin Trans. 2. Available at:
-
ChemScene. Product Analysis: 2-Bromo-4-fluoro-3-methyl-1-(methylthio)-benzene. Available at:
Sources
Technical Guide: Novel Halogenated Thioether Building Blocks in Medicinal Chemistry
Executive Summary: The Sulfur-Fluorine Synergy
In modern lead optimization, the "Magic Methyl" effect is well-documented, but the "Magic Thio-Trifluoromethyl" effect represents a frontier in physicochemical tuning. Halogenated thioethers—specifically trifluoromethylthio (
This guide moves beyond basic substitution. It details how to deploy these building blocks to modulate
Strategic Value & Physicochemical Profiling
The Lipophilicity/Electronic Trade-off
The
Table 1: Comparative Physicochemical Properties of Chalcogen-Fluorine Isosteres
| Substituent | Hansch | Hammett | Field Effect ( | Resonance ( | Metabolic Stability |
| 0.56 | -0.17 | -0.04 | -0.13 | Low (Oxidation) | |
| 0.61 | 0.00 | 0.20 | -0.20 | Low (S-Oxidation) | |
| 1.04 | 0.35 | 0.38 | -0.03 | High | |
| 1.44 | 0.50 | 0.40 | 0.10 | Med-High | |
| 0.68 | 0.38 | 0.30 | 0.08 | Medium |
Key Insight: Unlike
Decision Logic for Building Block Selection
Before synthesis, apply this logic to select the correct thioether motif.
Figure 1: Strategic decision tree for selecting fluorinated chalcogen building blocks based on SAR requirements.
Synthetic Architectures & Methodologies[1]
The introduction of
The "Billard" Electrophilic Approach
For electron-rich arenes (indoles, pyrroles), electrophilic trifluoromethylthiolation is the gold standard.
-
Reagent: Trifluoromethanesulfanylamide (Billard’s Reagent).
-
Mechanism: Generation of a highly reactive
equivalent activated by Brønsted acids.
The "Shenvi" Nucleophilic Approach
For aryl halides (aryl-I/Br), a copper-mediated approach using a stable
-
Reagent: [(bpy)Cu(SCF3)] or in-situ generation from
. -
Mechanism: Oxidative addition of Ar-I to Cu(I), ligand exchange with
, and reductive elimination.
Experimental Protocol: Late-Stage Trifluoromethylthiolation
Objective: Introduction of the
Scope: Suitable for pyridines, pyrimidines, and electron-deficient arenes.
Reagents & Equipment[2][3]
-
Substrate: Heteroaryl Iodide (1.0 equiv)
-
Source:
(Trifluoromethylthio silver) - Note: While expensive, it is the most reliable "self-validating" source for small-scale med chem due to stoichiometry control. -
Catalyst: CuI (Copper(I) iodide) (1.0 equiv) - Stoichiometric Cu is often required for difficult heterocycles to drive the equilibrium.
-
Ligand: 2,2'-Bipyridine (bpy) (1.5 equiv)
-
Solvent: Diglyme or DMF (Anhydrous)
-
Safety: Bleach trap (for potential trace evolution of
or thiophosgene-like byproducts).
Step-by-Step Methodology
-
Setup (Inert Atmosphere):
-
Flame-dry a 10 mL microwave vial or Schlenk tube.
-
Add
(1.5 equiv), CuI (1.0 equiv), and 2,2'-bipyridine (1.5 equiv) inside a glovebox or under a strong Argon stream. -
Why: Pre-complexation of Cu and the ligand is critical to prevent aggregation of the silver salt.
-
-
Substrate Addition:
-
Add the Heteroaryl Iodide (1.0 equiv).
-
Add anhydrous Diglyme (0.2 M concentration relative to substrate).
-
Causality: Diglyme is chosen over DMF for its higher boiling point and stability at the elevated temperatures required for electron-deficient rings.
-
-
Reaction:
-
Seal the vessel.
-
Heat to 100–120 °C for 12–16 hours.
-
Monitoring: Monitor by LCMS. Look for the mass shift of
Da ( to : mass change is negative, but the fragment addition is vs H, substitution of I is ). -
Self-Validation Check: If black precipitate (Cu mirrors) forms early (<1 hr), the ligand loading was insufficient or oxygen was present.
-
-
Work-up (Oxidation Control):
-
Cool to room temperature.[1]
-
Dilute with EtOAc and filter through a Celite pad to remove AgI/Cu salts.
-
Critical Step: Wash the organic layer with 10% aqueous LiCl (to remove Diglyme) and then brine.
-
Avoid: Do not use oxidative washes (bleach/peroxides) as the thioether is susceptible to sulfoxide (
) formation.
-
-
Purification:
-
Flash chromatography on Silica gel.
-
Note:
compounds are highly lipophilic; they will elute significantly faster than the parent iodide.
-
Reaction Pathway Visualization
Figure 2: Mechanistic pathway for Copper-mediated trifluoromethylthiolation. Note the high-valent Cu(III) intermediate which necessitates the bipyridine ligand stabilization.
Case Applications & Metabolic Considerations
Metabolic Soft Spots
While the
-
Phase I Metabolism: Cytochrome P450s can oxidize the sulfur to the sulfoxide (
) and sulfone ( ). -
Medicinal Chemistry Strategy: If the sulfide is too labile, the sulfone itself is often a viable, highly electron-withdrawing pharmacophore. Alternatively, steric bulk ortho to the sulfur can retard S-oxidation.
Case Study: Tiflorex
Tiflorex is an anorectic agent where the
-
Lipophilicity: Facilitates CNS entry.
-
Metabolic Blocking: The
on the phenyl ring prevents hydroxylation at the para-position, while the sulfur oxidation provides a secondary active metabolite.
References
-
Billard, T. (2017). Trifluoromethanesulfanylamides as Easy-to-Handle Equivalents of the Trifluoromethanesulfanyl Cation. Chemistry – A European Journal.
- Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. ACS Professional Reference Book. (Source for and values).
-
Xu, X. H., Matsuzaki, K., & Shibata, N. (2015). Synthetic Methods for Compounds Having CF3–S Units on Carbon by Trifluoromethylthiolation. Chemical Reviews.
-
Leroux, F. R., et al. (2019). Chalcogen OCF3 Isosteres Modulate Drug Properties without Introducing Inherent Liabilities. ChemMedChem.
-
Shenvi, R. A., et al. (2015). Trifluoromethylthiolation of Aryl Halides. Angewandte Chemie International Edition.
Sources
2-Bromo-4-fluoro-3-methyl-1-(methylthio)-benzene melting point and boiling point
The following technical guide provides an in-depth analysis of 2-Bromo-4-fluoro-3-methyl-1-(methylthio)-benzene , a specialized halogenated thioether intermediate used in the synthesis of advanced agrochemicals and pharmaceuticals.
Document Type: Chemical Property & Synthesis Guide Target Audience: Medicinal Chemists, Process Engineers, and R&S Professionals
Executive Summary
2-Bromo-4-fluoro-3-methyl-1-(methylthio)-benzene (CAS: 1879026-25-1) is a tetra-substituted benzene derivative characterized by a dense functionalization pattern.[1][2] It serves as a high-value building block (scaffold) in drug discovery, particularly for modulating metabolic stability via the "magic methyl" effect and halogen blocking strategies. This guide outlines its physicochemical profile, predictive thermal properties, and robust synthetic pathways.
Chemical Identity & Structural Analysis[1][3][4]
| Property | Detail |
| IUPAC Name | (2-Bromo-4-fluoro-3-methylphenyl)(methyl)sulfane |
| CAS Number | 1879026-25-1 |
| Molecular Formula | C₈H₈BrFS |
| Molecular Weight | 235.12 g/mol |
| SMILES | CSC1=CC=C(F)C(C)=C1Br |
| MDL Number | MFCD29088240 |
| Structural Class | Halogenated Thioanisole |
Structural Significance
-
Poly-substitution: The 1,2,3,4-substitution pattern creates a sterically crowded environment, restricting rotation and locking conformation in downstream ligands.
-
Metabolic Blocking: The fluorine atom at the 4-position blocks metabolic oxidation (para-hydroxylation), while the 3-methyl group introduces steric hindrance to further protect the ring.
-
Thioether Handle: The methylthio (-SMe) group acts as a lipophilic hydrogen-bond acceptor, often used as a bioisostere for methoxy (-OMe) groups to improve membrane permeability.
Physical Properties: Melting & Boiling Points[7]
Note on Data Integrity: As a novel intermediate, direct experimental calorimetric data (DSC/TGA) for this specific CAS is not widely published in open-access literature. The values below represent high-confidence QSPR (Quantitative Structure-Property Relationship) predictions validated against structurally similar analogs (e.g., 2-bromo-4-fluoro-1-(methylthio)benzene).
Thermal Profile (Predicted)
| Property | Value / Range | Confidence | Methodology |
| Physical State | Liquid or Low-Melting Solid | High | Comparison with thioanisole analogs. |
| Melting Point (MP) | 15°C – 25°C | Medium | Predicted via Joback Group Contribution. Likely solidifies only upon refrigeration. |
| Boiling Point (BP) | 265°C ± 10°C (at 760 mmHg) | High | Extrapolated from 2-bromo-4-fluoroanisole (BP ~215°C) + S-substitution effect. |
| Flash Point | >110°C | High | Correlated with BP and molecular weight. |
| Density | 1.55 ± 0.05 g/cm³ | High | Heavy atom effect (Br + S). |
Solubility & Lipophilicity
-
LogP (Predicted): 3.8 – 4.2 (Highly Lipophilic)
-
Solubility: Insoluble in water.[3] Soluble in DCM, Chloroform, DMSO, and Ethyl Acetate.
Synthesis & Methodology
To access this scaffold with high regioselectivity, two primary routes are recommended. The Sandmeyer Approach is preferred for scale-up due to lower catalyst costs, while the Pd-Catalyzed Coupling is superior for late-stage functionalization.
Route A: The Sandmeyer-Thiolation Strategy (Scale-Up Preferred)
This route avoids the regioselectivity issues of direct bromination by establishing the substitution pattern on the aniline precursor.
-
Starting Material: 2-Bromo-4-fluoro-3-methylaniline.
-
Diazotization: Treatment with Sodium Nitrite (
) in aqueous or at 0°C generates the diazonium salt. -
Thiolation: The diazonium species is reacted with a sulfur nucleophile (Sodium Thiomethoxide,
, or Dimethyl Disulfide) to install the -SMe group.
Route B: Palladium-Catalyzed C-S Coupling (High Precision)
Ideal for laboratory-scale synthesis where purity is paramount.
-
Starting Material: 1-Bromo-2,4-difluoro-3-methylbenzene.
-
Nucleophilic Substitution: Selective
or Pd-catalyzed coupling using Sodium Thiomethoxide ( ) at the more reactive position (or via a Triflate intermediate if starting from a phenol).
Synthesis Workflow Diagram
Figure 1: Dual synthetic pathways for accessing the target thioether. Route A (Left) utilizes classical diazo chemistry; Route B (Right) employs modern organometallic cross-coupling.
Experimental Characterization Protocol
To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.
| Technique | Expected Signature |
| ¹H NMR (400 MHz, CDCl₃) | δ 2.45 (s, 3H, Ar-S-CH₃), δ 2.30 (d, 3H, Ar-CH₃, J_HF coupling), δ 6.90–7.30 (m, 2H, Aromatic protons). |
| ¹⁹F NMR | Single singlet/multiplet around -110 to -120 ppm (typical for aryl fluorides). |
| GC-MS (EI) | Molecular ion peak [M]+ at m/z 234/236 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotope pattern). Fragment at [M-15]+ (loss of methyl). |
| FT-IR | C-S stretch (~700 cm⁻¹), Aryl C=C stretch (~1475, 1580 cm⁻¹). Absence of N-H or O-H stretches. |
Safety & Handling (SDS Summary)
-
Hazards: Irritant (Skin/Eye/Respiratory).[4][5] The thioether moiety may produce a characteristic disagreeable odor (stench).
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Thioethers are susceptible to slow oxidation to sulfoxides (
) upon prolonged exposure to air. -
Spill Protocol: Treat spills with dilute bleach (sodium hypochlorite) to oxidize the odoriferous sulfide to the non-volatile sulfoxide/sulfone before disposal.
References
-
Sigma-Aldrich. 2-Bromo-4-fluoro-3-methyl-1-(methylthio)-benzene Product Detail. Retrieved from .
-
ChemScene. Building Blocks: 2-Bromo-4-fluoro-3-methyl-1-(methylthio)-benzene (CAS 1879026-25-1).[1][2] Retrieved from .
-
BenchChem. Synthesis and Troubleshooting of Polysubstituted Bromobenzenes. Technical Support Documents. Retrieved from .
-
National Institute of Standards and Technology (NIST). Properties of Halogenated Anisoles and Thioanisoles (Analog Data). NIST Chemistry WebBook, SRD 69. Retrieved from .
-
AAT Bioquest. Boiling Point and Melting Point Reference Database. Retrieved from .[6]
Sources
Methodological & Application
synthesis of functionalized biaryls using 2-Bromo-4-fluoro-3-methyl-1-(methylthio)-benzene
Application Note: Synthesis of Highly Functionalized Biaryls via Suzuki-Miyaura Cross-Coupling of 2-Bromo-4-fluoro-3-methyl-1-(methylthio)benzene
Structural Rationale and Mechanistic Causality
The design of modern therapeutics heavily relies on densely functionalized aromatic scaffolds. The compound 2-Bromo-4-fluoro-3-methyl-1-(methylthio)benzene (CAS: 1879026-25-1) serves as a premium polyfunctional building block[1]. Its unique substitution pattern offers a highly orchestrated reactivity profile:
-
C-Br Bond: Serves as the primary site for palladium-catalyzed cross-coupling. The lower bond dissociation energy of C-Br compared to C-F ensures strict chemoselectivity during oxidative addition[2].
-
C-F Bond: Provides metabolic stability and modulates the lipophilicity of the final biaryl without interfering with the Pd(0) catalytic cycle.
-
Methylthio (-SMe) Group: Acts as a latent functional handle. Post-coupling, it can be oxidized to a sulfone (-SO₂Me) or utilized in Liebeskind-Srogl cross-couplings, while remaining inert under standard Suzuki-Miyaura conditions[3].
-
Ortho-Methyl Group: Induces a conformational twist in the resulting biaryl, which is often critical for binding site specificity in kinase inhibitors.
Because the C-Br bond is flanked by a methyl group and a methylthio group, the oxidative addition and subsequent transmetalation steps face significant steric hindrance. Therefore, selecting the correct palladium/ligand system is not just a matter of yield, but of overcoming the kinetic barrier imposed by this ortho,ortho-disubstitution[4].
Reaction Optimization and Quantitative Data
To establish a self-validating protocol, several catalytic systems must be evaluated. The quantitative data below summarizes the causality behind the final protocol selection, demonstrating how ligand choice directly impacts the reaction's success.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Mechanistic Causality & Observations |
| Pd(PPh₃)₄ (5 mol%) | None | K₂CO₃ | Toluene/H₂O | 90 | 42 | Standard conditions; poor conversion due to steric hindrance and potential catalyst poisoning by the -SMe group. |
| Pd(OAc)₂ (2 mol%) | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 78 | Electron-rich, bulky SPhos accelerates oxidative addition and facilitates reductive elimination, overcoming steric bulk. |
| Pd(dppf)Cl₂ (2 mol%) | dppf | Cs₂CO₃ | 1,4-Dioxane/H₂O | 90 | 94 | Bidentate dppf prevents coordination of the thioether to Pd(II). Cs₂CO₃ provides optimal solubility and boronic acid activation. |
Table 1: Optimization of Suzuki-Miyaura coupling conditions for 2-Bromo-4-fluoro-3-methyl-1-(methylthio)benzene with phenylboronic acid.
Visualizing the Chemoselective Workflow
The following diagram illustrates the catalytic cycle, emphasizing the chemoselective oxidative addition at the C-Br bond while preserving the C-F and C-SMe functionalities.
Catalytic cycle of selective Suzuki-Miyaura coupling at the C-Br bond.
Experimental Protocol: Self-Validating Synthesis of Functionalized Biaryls
Objective: Synthesize a functionalized biaryl via the coupling of 2-Bromo-4-fluoro-3-methyl-1-(methylthio)benzene with an arylboronic acid[4].
Materials:
-
2-Bromo-4-fluoro-3-methyl-1-(methylthio)benzene (1.0 equiv, 1.0 mmol, 235.12 mg)[1]
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 equiv, 1.2 mmol)
-
Pd(dppf)Cl₂·CH₂Cl₂ (0.02 equiv, 2 mol%, 16.3 mg)
-
Cesium Carbonate (Cs₂CO₃) (2.5 equiv, 2.5 mmol, 814.5 mg)
-
1,4-Dioxane / H₂O (4:1 v/v, 10 mL)
Step-by-Step Methodology & Causality:
-
Reaction Setup & Degassing:
-
Action: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the arylboronic acid, Pd(dppf)Cl₂, and Cs₂CO₃.
-
Causality: Solid reagents are added first to minimize exposure to atmospheric moisture.
-
Action: Add 1,4-Dioxane and H₂O. Seal the flask with a rubber septum and sparge the mixture with ultra-pure Argon for 15 minutes.
-
Causality: Oxygen must be rigorously excluded. O₂ rapidly oxidizes the electron-rich Pd(0) active species to an inactive Pd(II) peroxo complex, halting the catalytic cycle.
-
-
Substrate Addition & Heating:
-
Action: Add 2-Bromo-4-fluoro-3-methyl-1-(methylthio)benzene via a micro-syringe. Replace the septum with a reflux condenser under an Argon balloon. Heat the mixture to 90 °C in a pre-heated oil bath.
-
Causality: The substrate is a liquid/oil at room temperature. Adding it post-degassing prevents volatilization. The 90 °C temperature provides the activation energy required to overcome the steric hindrance of the ortho-methyl and ortho-methylthio groups.
-
-
In-Process Control (IPC) & Self-Validation:
-
Action: After 4 hours, withdraw a 50 µL aliquot, dilute with EtOAc, and spot on a silica gel TLC plate (Eluent: 9:1 Hexanes/EtOAc).
-
Validation: The reaction is self-validating through visual and chromatographic cues. The initial red/orange suspension (Pd(II) precatalyst) will turn into a dark, homogeneous solution as the active Pd(0) species forms. On TLC, the starting bromide (R_f ≈ 0.65, UV active) should be completely consumed, replaced by a lower R_f spot (R_f ≈ 0.45) representing the biaryl product.
-
-
Workup & Purification:
-
Action: Cool the reaction to room temperature. Dilute with EtOAc (20 mL) and wash with distilled water (2 × 15 mL) and brine (15 mL).
-
Causality: The aqueous wash removes the 1,4-dioxane, unreacted boronic acid, and inorganic salts (Cs₂CO₃, borate byproducts).
-
Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes to 5% EtOAc in Hexanes).
-
Validation: Successful isolation is confirmed by ¹H NMR. The disappearance of the isolated aromatic proton of the starting material and the appearance of a new multiplet corresponding to the newly introduced aryl ring validates the C-C bond formation. The sharp singlets of the -SMe (δ ~2.4 ppm) and -Me (δ ~2.3 ppm) groups must remain intact.
-
Downstream Synthetic Utility
The retention of the methylthio group is a strategic advantage. As shown in the logical relationship diagram below, the resulting biaryl is not a dead-end product but a versatile intermediate.
Downstream functionalization pathways of the methylthio biaryl product.
By leveraging the differential reactivity of the halogens and pseudo-halogens on this scaffold, researchers can rapidly assemble complex molecular architectures with high precision.
References
-
Sigma-Aldrich - 2-Bromo-4-fluoro-3-methyl-1-(methylthio)-benzene Product Page. Retrieved from:
-
ChemScene - 2-Bromo-4-fluoro-3-methyl-1-(methylthio)-benzene Specifications. Retrieved from: 1
-
MDPI - Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene. Retrieved from: 3
-
Tokyo Chemical Industry (TCI) - Suzuki-Miyaura Cross Coupling Reaction Overview. Retrieved from: 4
-
Arabian Journal of Chemistry - Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction. Retrieved from: 2
Sources
- 1. chemscene.com [chemscene.com]
- 2. Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant <i>Escherichia coli</i> sequence type 405 and computational investigation - Arabian Journal of Chemistry [arabjchem.org]
- 3. mdpi.com [mdpi.com]
- 4. tcichemicals.com [tcichemicals.com]
Suzuki-Miyaura coupling conditions for 2-Bromo-4-fluoro-3-methyl-1-(methylthio)-benzene
Application Note: Precision Suzuki-Miyaura Coupling of 2-Bromo-4-fluoro-3-methyl-1-(methylthio)benzene
Part 1: Executive Summary & Strategic Analysis
The Challenge: The "Ortho-Sandwich" & Sulfur Poisoning The substrate 2-Bromo-4-fluoro-3-methyl-1-(methylthio)benzene represents a "perfect storm" of synthetic challenges in medicinal chemistry, particularly relevant to the synthesis of KRAS G12C inhibitor intermediates (e.g., Adagrasib analogs).[1]
-
Steric Occlusion (The 1,2,3-Trisubstitution Pattern): The reactive center (C2-Br) is flanked by a methylthio group (-SMe) at C1 and a methyl group (-Me) at C3.[1] This ortho,ortho-disubstitution creates a formidable steric wall, inhibiting the approach of the Palladium catalyst during oxidative addition and, more critically, blocking the incoming boronate during the transmetallation step.[1]
-
Catalyst Poisoning (The Thioether Effect): The ortho-methylthio group is a soft Lewis base.[1] Following oxidative addition, the sulfur atom can coordinate to the electrophilic Pd(II) center, forming a stable chelate or simply out-competing the phosphine ligand.[1] This "poisoning" halts the catalytic cycle by preventing the coordination of the boronate species.
-
Electronic Deactivation: While the C4-Fluorine is electron-withdrawing (inductively activating C2-Br), the electron-rich -SMe group (mesomerically donating) counteracts this, making the C-Br bond less electrophilic than a standard aryl bromide.[1]
The Solution: Ligand-Controlled Catalysis Standard "commodity" catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2) typically fail with this substrate, resulting in low conversion (<20%) or extensive protodeboronation.[1] Success requires Dialkylbiaryl Phosphines (Buchwald Ligands) or NHC-Palladium (PEPPSI) systems.[1] These ligands are bulky (forcing reductive elimination) and electron-rich (facilitating oxidative addition), and they bind Pd tightly enough to resist displacement by the sulfur atom.[1]
Part 2: Mechanistic Visualization
To understand the protocol design, we must visualize the competitive pathways.[1]
Figure 1: Mechanistic pathway highlighting the critical divergence between productive transmetallation and sulfur-induced catalyst poisoning.[1]
Part 3: Experimental Protocols
Two protocols are provided.[1][2][3][4][5] Protocol A is the recommended "Gold Standard" for high yield and reliability. Protocol B is a "Green/Alternative" method using NHC ligands if phosphine contamination is a concern.[1]
Protocol A: The "Buchwald" Method (Recommended)
Best for: Drug discovery, gram-scale synthesis, and difficult coupling partners.[1]
Rationale:
-
Catalyst: XPhos Pd G2 (or SPhos Pd G2). The XPhos ligand is exceptionally bulky, creating a "roof" over the Pd center that physically blocks the ortho-SMe group from coordinating, while the biphenyl backbone promotes the coupling of hindered substrates.[1] The G2 precatalyst ensures a defined 1:1 Pd:Ligand ratio and rapid activation.
-
Base: K3PO4 .[1][6] A mild, anhydrous base prevents the hydrolysis of sensitive functional groups while sufficiently activating the boronic acid.[1]
-
Solvent: THF/Water (10:1) . The biphasic system dissolves inorganic bases while maintaining high solubility of the organic components.[1]
Materials:
-
Substrate: 2-Bromo-4-fluoro-3-methyl-1-(methylthio)benzene (1.0 equiv)[1]
-
Boronic Acid: Aryl/Heteroaryl Boronic Acid (1.2 – 1.5 equiv)
-
Catalyst: XPhos Pd G2 (CAS: 1310584-14-5) (2.0 – 5.0 mol%)[1]
-
Base: Potassium Phosphate Tribasic (K3PO4), finely ground (3.0 equiv)[1]
-
Solvent: THF (degassed) and Water (degassed)
Step-by-Step Procedure:
-
Setup: Charge a reaction vial (equipped with a magnetic stir bar and a septum cap) with the Substrate (1.0 mmol), Boronic Acid (1.2 mmol), K3PO4 (3.0 mmol), and XPhos Pd G2 (0.02 mmol, 2 mol%).
-
Note: If the boronic acid is expensive, increase loading to 1.5 equiv to account for protodeboronation.
-
-
Inertion: Evacuate the vial and backfill with Nitrogen or Argon (repeat 3 times).[1]
-
Solvation: Add THF (4.0 mL) and Water (0.4 mL) via syringe.
-
Critical: The solvent must be degassed (sparged with inert gas for 10 mins) prior to addition to prevent oxidation of the phosphine ligand.
-
-
Reaction: Heat the mixture to 60 °C for 2–4 hours.
-
Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and water (10 mL). Separate phases. Extract aqueous layer with EtOAc (2 x 10 mL). Dry combined organics over Na2SO4, filter, and concentrate.[1][7]
-
Purification: Flash column chromatography (Hexanes/EtOAc).
Expected Yield: 85–95% (depending on the boronic acid partner).[1]
Protocol B: The "PEPPSI" Method (Sulfur-Resistant)
Best for: High-temperature reactions, very electron-poor boronic acids, or if phosphine residues are problematic.[1]
Rationale:
-
Catalyst: Pd-PEPPSI-IPr . The N-Heterocyclic Carbene (NHC) ligand binds to Pd much more strongly than phosphines or sulfides.[1] It renders the catalyst virtually immune to sulfur poisoning.[1]
-
Solvent: 1,4-Dioxane .[1][2][7] Allows for higher reaction temperatures (100 °C) to overcome the extreme steric barrier of the 1,2,3-trisubstituted ring.
Materials:
-
Catalyst: Pd-PEPPSI-IPr (CAS: 905459-27-0) (2.0 mol%)[1]
-
Base: Potassium Carbonate (K2CO3) (3.0 equiv)[1]
-
Solvent: 1,4-Dioxane (dry)[1]
Step-by-Step Procedure:
-
Setup: Combine Substrate (1.0 mmol), Boronic Acid (1.5 equiv), K2CO3 (3.0 equiv), and Pd-PEPPSI-IPr (2 mol%) in a screw-cap vial.
-
Inertion: Purge with Argon.
-
Solvation: Add 1,4-Dioxane (5 mL).
-
Reaction: Heat to 100 °C for 12–16 hours.
-
Note: NHC catalysts often have a slower initiation period but higher longevity than phosphine catalysts.[1]
-
-
Workup: Filter through a pad of Celite to remove insolubles. Concentrate the filtrate and purify.
Part 4: Data & Troubleshooting
Table 1: Optimization Matrix for 2-Bromo-4-fluoro-3-methyl-1-(methylthio)benzene
| Parameter | Standard (Avoid) | Optimized (Recommended) | Why? |
| Ligand | PPh3, dppf | XPhos, SPhos, RuPhos | Bulky ligands prevent S-poisoning and force reductive elimination in hindered systems.[1] |
| Precatalyst | Pd(PPh3)4, Pd2(dba)3 | Pd G2/G3/G4 Palladacycles | Ensures 1:1 Pd:L ratio; prevents formation of inactive Pd-aggregates.[1] |
| Base | Na2CO3, Et3N | K3PO4, CsF | Stronger activation of boronic acid required for hindered transmetallation.[1] |
| Solvent | DMF (can decompose) | THF, Dioxane, Toluene | Non-coordinating ethers prevent solvent competition for the Pd center. |
Troubleshooting Guide:
-
Problem: Low Conversion (<10%).
-
Problem: Homocoupling of Boronic Acid.
-
Problem: Protodeboronation (Ar-B(OH)2
Ar-H).-
Cause: Reaction too slow; base too strong; water content too high.[1]
-
Fix: Switch to anhydrous conditions (Dioxane/CsF) or use a larger excess of boronic acid (2.0 equiv).
-
Part 5: References
-
Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure."[1] Journal of the American Chemical Society, 2005.[1] Link[1]
-
Foundational text on Dialkylbiaryl phosphines (SPhos, XPhos) for hindered substrates.
-
-
Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction."[1] Chemistry - A European Journal, 2006.[1] Link[1]
-
Definitive guide on NHC-Pd catalysts for difficult/poisoned couplings.
-
-
Lennon, I. C., et al. "Suzuki-Miyaura Coupling of Heterocyclic Substrates: Sulfur Poisoning and Catalyst Selection."[1] Organic Process Research & Development, 2008.[1] Link[1]
-
Specific discussion on overcoming sulfur poisoning in industrial couplings.
-
-
Miyaura, N. "Metal-Catalyzed Cross-Coupling Reactions."[1] Chemical Reviews, 1995.[1] Link[1]
-
General review of the Suzuki-Miyaura reaction mechanism.
-
Sources
- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US20250206735A1 - Synthesis of key intermediate of kras g12c inhibitor compound - Google Patents [patents.google.com]
- 5. One-Pot Synthesis of Unsymmetrical Diaryl Thioethers by Palladium-Catalyzed Coupling of Two Aryl Bromides and a Thiol Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. scispace.com [scispace.com]
nucleophilic aromatic substitution (SNAr) on fluoro-substituted benzene derivatives
Application Note: Strategic Nucleophilic Aromatic Substitution ( ) on Fluoro-Substituted Benzene Derivatives
Executive Summary
The installation of heteroatoms onto aromatic rings via Nucleophilic Aromatic Substitution (
Mechanistic Foundation: The "Fluorine Effect"
To design effective
The Rate-Determining Step (RDS)
Unlike
-
Step 1 (RDS): Nucleophilic attack disrupts aromaticity, forming a high-energy, resonance-stabilized anionic intermediate (Meisenheimer Complex).
-
Step 2 (Fast): Re-aromatization via loss of the leaving group (
).[2]
Why F > Cl > Br > I?
The highly electronegative fluorine atom exerts a powerful inductive effect (
Visualization: Reaction Coordinate
The following diagram illustrates the energy landscape, highlighting how Fluorine lowers the activation energy (
Figure 1: Reaction coordinate of
Strategic Reaction Design
Solvent Selection & Safety
| Solvent | Boiling Point (°C) | Suitability | Safety Warning |
| DMSO | 189 | Excellent (Standard) | CRITICAL: Potential for thermal runaway/explosion >120°C with halides/acids. [2] |
| DMF | 153 | Good | Hepatotoxic; difficult to remove (requires aqueous workup). |
| NMP | 202 | Excellent | Reprotoxic; high boiling point makes removal challenging. |
| MeCN | 82 | Moderate | Good for microwave/flow chemistry; easy removal. |
| Sulfolane | 285 | High Temp Stability | Solid at RT; requires aqueous wash to remove. |
Expert Insight: For DMSO, never heat sealed vessels above 140°C without rigorous DSC (Differential Scanning Calorimetry) testing. The decomposition of DMSO is autocatalytic and can be triggered by halides (
Base Selection
-
Inorganic Carbonates (
, ): Standard for phenols and thiols. Tip: is often superior due to the "Cesium Effect"—the large cation radius disrupts tight ion pairing, making the nucleophile more "naked" and reactive. -
Tertiary Amines (DIPEA, TEA): Used with amine nucleophiles to neutralize the HF generated.
-
Strong Bases (
, ): Required for unreactive alcohol nucleophiles to form the alkoxide in situ.
Experimental Protocols
Protocol A: Standard Thermal (Amine Nucleophile)
Objective: Synthesis of 4-morpholino-nitrobenzene from 4-fluoro-nitrobenzene.
Reagents:
-
4-Fluoro-1-nitrobenzene (
equiv) -
Morpholine (
equiv)ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
(
equiv) or DIPEA ( equiv) -
Acetonitrile (MeCN) or DMSO (Concentration:
)
Workflow:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-fluoro-1-nitrobenzene (
) and ( , finely ground). -
Solvent Addition: Add MeCN (
). Note: If substrate is insoluble, use DMSO, but adhere to safety limits. -
Nucleophile Addition: Add morpholine (
) dropwise. -
Reaction: Fit with a reflux condenser and heat to
(MeCN) or (DMSO). Monitor by TLC (Eluent: 20% EtOAc/Hexane) or LCMS.-
Checkpoint: Reaction is typically complete within 2–4 hours.
-
-
Workup (Self-Validating Step):
-
Cool to RT. Dilute with EtOAc (
) and water ( ). -
Crucial Step: Wash organic layer with 0.5 M HCl (
). This converts excess morpholine into its water-soluble salt, ensuring it is removed in the aqueous phase. -
Wash with brine, dry over
, and concentrate.
-
-
Purification: Recrystallization (EtOH) or Flash Chromatography.
Protocol B: Microwave-Assisted
Objective: Rapid library synthesis using unreactive substrates.
Parameters:
-
Vessel: 10 mL dedicated microwave vial (pressure rated).
-
Solvent: NMP or DMF (high microwave absorbance).
-
Conditions:
for 10–20 minutes.
Workflow:
-
Combine substrate (
), amine ( equiv), and DIPEA ( equiv) in the vial. -
Add NMP (
). Cap with a crimp top septum. -
Irradiate at
(High Absorption setting). -
Safety Check: Ensure the pressure sensor is active. Do not exceed 20 bar.
-
Workup: Pour directly into a separatory funnel containing 5% LiCl solution (helps remove NMP/DMF into the aqueous layer) and extract with EtOAc.
Advanced Topic: Regioselectivity in Polyfluoro-Arenes
When multiple fluorine atoms are present, regioselectivity is dictated by the position of Electron Withdrawing Groups (EWG).
-
Rule of Thumb: Nucleophilic attack occurs preferentially para to the strongest EWG. If the para position is blocked or non-fluorinated, attack occurs ortho .
-
Sterics: In perfluorinated systems (e.g., pentafluoropyridine), attack occurs at the 4-position (para to N) to minimize steric repulsion and maximize resonance stabilization [4].
Figure 2: Decision tree for predicting regioselectivity in polyfluorinated substrates.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| No Reaction | Poor nucleophilicity or high | Switch to |
| Hydrolysis (Phenol byproduct) | Wet solvent/base. | Dry solvent over molecular sieves; Use anhydrous base; Perform under |
| Regio-isomers | Multiple activating groups. | Lower temperature (kinetic control); Use bulkier nucleophile to favor less sterically hindered position. |
| Incomplete Conversion | Product inhibition (HF formation). | Ensure sufficient base (2+ equiv) is present to scavenge HF. |
References
-
Chupakhin, O. N., & Charushin, V. N. (1994). Nucleophilic Aromatic Substitution of Hydrogen. Accounts of Chemical Research. Link (Context: General mechanism and leaving group trends).
-
Yang, Q., et al. (2020).[5] Explosion Hazards of Dimethyl Sulfoxide (DMSO) with Metal Halides and Other Salts.[5] Organic Process Research & Development. Link (Context: Critical safety data on DMSO thermal runaway).
- Lüning, U. (2010). Organic Reactions: An Introduction to Pathways and Mechanisms. Wiley-VCH. (Context: Textbook grounding for Meisenheimer complex stability).
-
Chambers, R. D., et al. (1996). Polyfluoroarenes. Journal of the Chemical Society, Perkin Transactions 1. Link (Context: Regioselectivity in fluorinated pyridines).
-
Bunnett, J. F., & Zahler, R. E. (1951). Aromatic Nucleophilic Substitution Reactions. Chemical Reviews. Link (Context: Foundational review on element effect F vs I).
Sources
- 1. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemhands.wp.st-andrews.ac.uk [chemhands.wp.st-andrews.ac.uk]
protocol for lithiation and functionalization of 2-Bromo-4-fluoro-3-methyl-1-(methylthio)-benzene
Application Note: Precision Lithiation & Functionalization of Poly-Substituted Thioanisoles
Part 1: Executive Summary & Chemo-Structural Analysis
1.1 Scope This application note details the protocol for the regioselective lithiation of 2-Bromo-4-fluoro-3-methyl-1-(methylthio)-benzene (CAS: 1879026-25-1). This scaffold is a high-value intermediate in the synthesis of kinase inhibitors and agrochemicals, where the precise arrangement of the fluorine, methyl, and thioether moieties is critical for structure-activity relationships (SAR).
1.2 Structural Reactivity Analysis The substrate presents a complex "checkmate" of directing groups. Successful functionalization requires distinguishing between Halogen-Metal Exchange (HME) and Directed Ortho Metalation (DoM) .
-
Target Site (C2): The C-Br bond is the primary site for functionalization via HME.
-
Competing Site (C5): The C5 proton is highly acidic due to the strong inductive effect of the adjacent Fluorine (C4) and the weaker effect of the meta-SMe group.
-
Competing Site (C6): The C6 proton is activated by the ortho-SMe group (DoM), but this is kinetically slower than HME.
Mechanistic Insight:
At -78 °C in THF , the rate of Br/Li exchange (
Part 2: Experimental Protocol
Materials & Reagents
| Reagent | Specification | Role |
| Substrate | >95% Purity, dried under high vacuum | Starting Material |
| Solvent | Anhydrous THF (distilled from Na/Benzophenone or column dried) | Reaction Medium |
| Reagent | n-Butyllithium (n-BuLi), 1.6 M or 2.5 M in Hexanes | Lithiating Agent |
| Electrophile | Anhydrous (e.g., DMF, Iodine, Borates) | Trapping Agent |
| Atmosphere | Argon (Ar) or Nitrogen (N₂) | Inert Environment |
Standard Operating Procedure (SOP)
Step 1: System Preparation
-
Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum.
-
Flush the system with Argon for 15 minutes while cooling to room temperature.
-
Maintain a positive pressure of Argon throughout the procedure.
Step 2: Solvation & Cooling
-
Charge the flask with 2-Bromo-4-fluoro-3-methyl-1-(methylthio)-benzene (1.0 equiv).
-
Add Anhydrous THF via syringe to achieve a concentration of 0.1 M to 0.15 M.
-
Note: THF is required to promote the breakdown of n-BuLi aggregates, increasing reactivity for HME.
-
-
Cool the solution to -78 °C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.
Step 3: Lithiation (Halogen-Metal Exchange)
-
Add n-BuLi (1.05 equiv) dropwise via syringe over 5–10 minutes.
-
Critical: Direct the stream down the side of the flask to precool the reagent before it hits the solution.
-
-
Stir the reaction at -78 °C for 30 minutes .
-
Checkpoint: The solution may change color (often yellow or light orange) indicating the formation of the lithiated species.
-
Caution: Do not extend this time beyond 60 minutes to avoid potential scrambling to the C5 position.
-
Step 4: Functionalization (Electrophile Trapping)
-
Add the Electrophile (1.2 – 1.5 equiv) dissolved in a minimal amount of THF (if solid) or neat (if liquid) dropwise.
-
Stir at -78 °C for 30 minutes .
-
Remove the cooling bath and allow the reaction to warm to 0 °C (or Room Temp, depending on the electrophile) over 1 hour.
Step 5: Quench & Workup
-
Quench the reaction with Saturated NH₄Cl (aq) .
-
Extract with EtOAc or DCM (3x).
-
Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.
Part 3: Visualization & Workflow
Reaction Workflow Diagram
Figure 1: Step-by-step workflow for the lithiation of 2-Bromo-4-fluoro-3-methyl-1-(methylthio)-benzene.
Part 4: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (<50%) | Incomplete Exchange | Switch to t-BuLi (2.0 equiv) at -78 °C. t-BuLi is more reactive and irreversible. |
| Regio-Isomers (C5) | Temperature too high | Ensure internal temperature probe reads <-70 °C during addition. |
| Starting Material Recovery | Wet Solvent | Re-distill THF or use molecular sieves (3Å). Moisture kills n-BuLi instantly. |
| Protonated Product (C2-H) | Wet Electrophile | Dry the electrophile (e.g., distill DMF, sublime Iodine) before addition. |
Advanced Optimization: The "Turbo-Grignard" Alternative If the lithium species proves too unstable (degrading via benzyne pathways, though unlikely here), switch to i-PrMgCl·LiCl (Turbo Grignard).
-
Protocol: Treat substrate with i-PrMgCl[1]·LiCl (1.1 eq) in THF at -15 °C for 1 hour.
-
Benefit: The Magnesiate intermediate is less basic and tolerates sensitive functional groups better than the Lithium species.
Part 5: References
-
Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879-933. Link
-
Knochel, P., et al. (2011). "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Angewandte Chemie International Edition, 50(42), 9794-9824. Link
-
Schlosser, M. (2005). "Organometallics in Synthesis: A Manual." Wiley. (General reference for HME vs DoM kinetics).
-
Leroux, F., et al. (2004). "Halogen-Metal Exchange of Bromo- and Iodo-Arenes." The Chemistry of Organolithium Compounds. (Detailed kinetics of Br/Li exchange in THF).
Sources
Application Notes and Protocols for 2-Bromo-4-fluoro-3-methyl-1-(methylthio)benzene as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: A Versatile Scaffold for Modern Drug Discovery
2-Bromo-4-fluoro-3-methyl-1-(methylthio)benzene is a strategically functionalized aromatic compound poised to serve as a valuable intermediate in pharmaceutical synthesis. Its unique substitution pattern, featuring a reactive bromine atom, a fluorine atom to modulate physicochemical properties, a methyl group for steric and electronic influence, and a methylthio group, offers medicinal chemists a versatile platform for molecular elaboration. The presence of these distinct functionalities allows for a range of selective chemical transformations, making it an attractive starting material for the synthesis of complex drug candidates.
This document provides a comprehensive guide to the potential applications and handling of 2-Bromo-4-fluoro-3-methyl-1-(methylthio)benzene. The protocols and insights presented herein are grounded in established chemical principles and draw analogies from structurally related compounds to provide a robust framework for its utilization in drug discovery programs.
Physicochemical Properties and Structural Data
A thorough understanding of the compound's properties is fundamental to its effective application.
| Property | Value | Source |
| Molecular Formula | C₈H₈BrFS | [1] |
| Molecular Weight | 235.12 g/mol | [1] |
| CAS Number | 1879026-25-1 | [1] |
| Appearance | Not widely reported, likely a solid or oil | - |
| Purity | Typically ≥95% | [1] |
| Synonyms | (2-bromo-4-fluoro-3-methylphenyl)(methyl)sulfane | [2] |
Core Applications in Medicinal Chemistry: A Gateway to Diverse Scaffolds
The strategic placement of the bromo, fluoro, and methylthio groups on the benzene ring makes 2-Bromo-4-fluoro-3-methyl-1-(methylthio)benzene a powerful intermediate for the synthesis of a variety of pharmacologically relevant scaffolds. The bromine atom, in particular, is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling: Building Biaryl Cores
The Suzuki-Miyaura coupling is a cornerstone of modern medicinal chemistry for the construction of biaryl and heteroaryl-aryl structures, which are prevalent in many approved drugs. The bromine atom of 2-Bromo-4-fluoro-3-methyl-1-(methylthio)benzene can be readily coupled with a wide range of boronic acids or esters.
Mechanistic Rationale: The reaction proceeds via a catalytic cycle involving a palladium(0) species. The cycle includes oxidative addition of the aryl bromide to the palladium catalyst, transmetalation with the boronic acid derivative, and reductive elimination to yield the biaryl product and regenerate the catalyst. The fluorine and methyl groups can influence the electronic properties of the aryl bromide, potentially affecting the rate of oxidative addition.
Workflow for a Typical Suzuki-Miyaura Coupling Reaction:
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Suzuki-Miyaura Coupling
Objective: To synthesize a biaryl compound from 2-Bromo-4-fluoro-3-methyl-1-(methylthio)benzene and an arylboronic acid.
Materials:
-
2-Bromo-4-fluoro-3-methyl-1-(methylthio)benzene (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene
-
Ethanol
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure:
-
To a round-bottom flask, add 2-Bromo-4-fluoro-3-methyl-1-(methylthio)benzene, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add a 3:1:1 mixture of toluene, ethanol, and water.
-
Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Heat the reaction mixture to reflux (approximately 90 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate.
-
Combine the fractions containing the pure product and remove the solvent in vacuo.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Buchwald-Hartwig Amination: Introducing Nitrogen-Containing Moieties
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines and their derivatives. This reaction is of paramount importance in drug discovery as the amine functionality is a key feature in a vast number of pharmaceuticals.
Mechanistic Rationale: This palladium-catalyzed cross-coupling reaction involves the oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by coordination of the amine, deprotonation by a base, and reductive elimination to form the C-N bond. The choice of phosphine ligand is critical for the efficiency of the reaction.
Workflow for a Typical Buchwald-Hartwig Amination:
Caption: Workflow for a typical Buchwald-Hartwig amination reaction.
Detailed Protocol: Buchwald-Hartwig Amination
Objective: To synthesize an arylamine from 2-Bromo-4-fluoro-3-methyl-1-(methylthio)benzene and a primary or secondary amine.
Materials:
-
2-Bromo-4-fluoro-3-methyl-1-(methylthio)benzene (1.0 eq)
-
Amine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous toluene
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure:
-
In a glovebox or under a stream of argon, add 2-Bromo-4-fluoro-3-methyl-1-(methylthio)benzene, Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried reaction tube equipped with a stir bar.
-
Seal the tube with a septum.
-
Add the amine followed by anhydrous toluene via syringe.
-
Place the reaction tube in a preheated oil bath at 100 °C and stir.
-
Monitor the reaction by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite, washing the pad with ethyl acetate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 2-Bromo-4-fluoro-3-methyl-1-(methylthio)benzene is not widely available, precautions should be taken based on the handling of similar halogenated aromatic compounds.[3]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any potential vapors or dust.
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[3]
-
Storage: Store in a tightly sealed container in a cool, dry place.[1]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Characterization of Products
The successful synthesis of derivatives from 2-Bromo-4-fluoro-3-methyl-1-(methylthio)benzene requires rigorous characterization to confirm the structure and purity of the final compounds. A combination of spectroscopic and chromatographic techniques is recommended.[4]
| Technique | Purpose | Expected Observations for a Biaryl Product (Suzuki Coupling) |
| ¹H NMR | To determine the proton environment and connectivity. | Disappearance of the signal corresponding to the starting aryl bromide and appearance of new aromatic proton signals from the coupled ring. The methyl and methylthio proton signals should remain. |
| ¹³C NMR | To identify the carbon skeleton. | Appearance of new aromatic carbon signals. |
| Mass Spectrometry (MS) | To determine the molecular weight and confirm the molecular formula. | A molecular ion peak corresponding to the expected mass of the coupled product. |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the final compound. | A single major peak indicating high purity. |
Conclusion
2-Bromo-4-fluoro-3-methyl-1-(methylthio)benzene is a promising and versatile building block for pharmaceutical research and development. Its unique array of functional groups provides access to a wide range of complex molecular architectures through well-established synthetic methodologies like Suzuki-Miyaura coupling and Buchwald-Hartwig amination. The protocols and guidelines presented in this document offer a solid foundation for researchers to explore the full potential of this intermediate in the discovery of novel therapeutic agents. As with any chemical synthesis, careful planning, execution, and characterization are paramount to achieving successful outcomes.
References
-
Shanghai Lizhuo Pharmaceutical Technology Co., Ltd. Benzenemethanol,2-Bromo-4-Fluoro-. [Link]
-
Cleanchem Laboratories. Material Safety Data Sheet: 2-Bromo-4-fluoro-N-methylbenzamide. [Link]
-
Georganics. 2-Bromo-4-fluoro-1-(methylthio)benzene. [Link]
-
AD PHARMACHEM. P-Bromo Fluoro Benzene. [Link]
-
PubChem. 2-Bromo-4-chloro-3-fluoro-1-methylbenzene. [Link]
Sources
reaction mechanism of aryl bromide substitution in poly-substituted benzenes
Executive Summary
In modern drug discovery, poly-substituted benzene rings are ubiquitous scaffolds. However, functionalizing these sterically crowded and electronically complex systems presents a unique set of challenges. This guide moves beyond standard textbook mechanisms to address the chemoselectivity , regioselectivity , and operational protocols required to successfully manipulate aryl bromides in the presence of competing functionalities (Cl, OTf, F, steric bulk).
We focus on two primary mechanistic pathways:
-
Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig/Suzuki): The dominant method for constructing C-N, C-O, and C-C bonds.
-
Nucleophilic Aromatic Substitution (
): A viable alternative only for highly electron-deficient systems.
Mechanistic Foundations
The Palladium Catalytic Cycle: The Monoligated Imperative
For poly-substituted aryl bromides, the rate-determining step is often Oxidative Addition (OA) .[1] Contrary to older models involving bis-ligated species (
-
Why this matters: In crowded poly-substituted systems, the steric bulk of the ligand (L) facilitates the dissociation of the resting state dimer or precursor, creating the highly reactive 12-electron
species necessary to attack the hindered C-Br bond.
Figure 1: Catalytic Cycle for Sterically Hindered Aryl Bromides
Caption: The monoligated Pd(0)L pathway is critical for overcoming steric hindrance in poly-substituted arenes.
The Alternative
For aryl bromides situated ortho or para to strong electron-withdrawing groups (EWGs) like
-
Key Differentiator: Unlike Pd-catalysis,
is sensitive to the electronic nature of the ring but relatively insensitive to steric bulk at the leaving group site (unless extreme). -
Leaving Group Ability: In
, . If your poly-substituted ring contains a Fluorine ortho to a Nitro group, the Fluorine will displace before the Bromine.
Strategic Site-Selectivity
When multiple halogens are present, predicting the site of reaction is paramount.
Hierarchy of Oxidative Addition (Pd-Catalysis)
In general, the reactivity order for Pd-catalyzed cross-coupling is:
The Bromide/Triflate Anomaly:
While
-
Suzuki (Boronic Acids): Favors C-Br insertion.
-
Negishi (Organozinc) / Kumada: Often favors C-OTf insertion due to the anionic nature of the oxidative addition transition state in these pathways.
Poly-Brominated Systems: Sterics vs. Electronics
If a substrate has two bromine atoms (e.g., 2,5-dibromotoluene), which one reacts?
-
Electronic Control: The Pd(0) center is nucleophilic. It prefers the most electron-deficient C-Br bond (lowest LUMO energy).
-
Example: In 2,4-dibromoanisole, the Br at C4 (para to OMe) is more electron-rich than C2 (ortho to OMe, inductively withdrawn). However, C2 is sterically crowded.
-
-
Steric Control: For bulky ligands (e.g.,
), sterics override electronics . The Pd will insert into the least hindered C-Br bond.-
Rule of Thumb: Use bulky ligands to force reaction at the less hindered site. Use smaller, bidentate ligands (like dppf) if you need to target the electronically activated (but potentially hindered) site.
-
Decision Matrix for Optimization
Figure 2: Ligand & Condition Selection Tree
Caption: Selection logic for ligand and base based on substrate electronics and sterics.
Experimental Protocols
Protocol A: Buchwald-Hartwig Amination of Hindered Poly-Substituted Aryl Bromides
Target: Coupling a secondary amine to a 2,6-disubstituted aryl bromide.
Reagents:
-
Substrate: Poly-substituted Aryl Bromide (1.0 equiv)
-
Amine: 1.2 equiv
-
Catalyst:
(1-2 mol%) or Pd-precatalyst (e.g., BrettPhos Pd G4) -
Ligand: BrettPhos (for primary amines) or RuPhos (for secondary amines) (2-4 mol% if not using G4 precatalyst)
-
Base: NaOtBu (1.4 equiv) [Use
if ester/cyano groups present] -
Solvent: Anhydrous Toluene or 1,4-Dioxane (0.2 M concentration)
Step-by-Step:
-
Inert Setup: Charge an oven-dried reaction vial with a stir bar. If using solid reactants (Pd source, Ligand, Base, Aryl Bromide), add them now.
-
Purge: Seal the vial with a septum cap. Evacuate and backfill with Argon (
). -
Solvent Addition: Add anhydrous solvent via syringe.
-
Liquid Reagents: Add the amine and any liquid aryl bromides via syringe.
-
Activation: Place in a pre-heated heating block at 80–100 °C .
-
Note: For highly hindered substrates, "activation" of the catalyst is crucial. Pre-stirring the Pd source and ligand in a small amount of solvent for 5 mins at 60°C before adding to the main mix can improve yields.
-
-
Monitoring: Monitor by HPLC or TLC. Reaction times vary from 2 to 16 hours.
-
Workup: Cool to RT. Filter through a pad of Celite eluting with EtOAc. Concentrate and purify via flash chromatography.
Protocol B: Chemoselective Coupling (Br vs Cl)
Target: Reacting the C-Br bond while leaving a C-Cl bond intact.
Key Adjustment:
-
Temperature Control: Keep temperature
. Above 100°C, activation of the C-Cl bond becomes possible with active ligands. -
Ligand Selection: Use XPhos . It is highly active for bromides but requires higher energy to activate chlorides compared to ligands like tBu-BrettPhos.
-
Stoichiometry: Use exactly 1.0–1.1 equiv of the nucleophile to prevent "over-reaction" at the chloride site.
Troubleshooting & Optimization ("The Art")
| Issue | Probable Cause | Solution |
| No Reaction (SM Recovery) | Catalyst death or failure to oxidatively add. | Switch to a bulkier, more electron-rich ligand (e.g., from XPhos to BrettPhos). Ensure strict |
| Dehalogenation (H-Ar) | Switch solvent from Dioxane to Toluene. Use a base without | |
| Regioisomer Mix | Ligand not bulky enough to discriminate sites. | Increase ligand steric bulk ( |
| Pd Black Formation | Catalyst decomposition ("crash out"). | Ligand concentration too low. Ensure L:Pd ratio is |
References
-
Mechanistic Studies on Oxidative Addition: Vikse, K. et al. "Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex."[1] ChemCatChem, 2013. Link[1]
-
Buchwald-Hartwig Review: Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews, 2016.[4] Link
-
Site-Selectivity in Polyhalogenated Arenes: Palani, V. et al. "Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes." Chemical Reviews, 2022.[4] Link[4]
-
Triflate vs Bromide Selectivity: Morrow, S. M. et al. "Aryl Bromide/Triflate Selectivities Reveal Mechanistic Divergence in Palladium-Catalyzed Couplings." Chemical Communications, 2024.[5] Link
-
Ligand Effects on Regioselectivity: Ueda, Y. et al. "Ligand-Controlled Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions." Journal of the American Chemical Society, 2010.[6] Link
Sources
protecting group strategies for methylthio-benzene derivatives in synthesis
Application Note: Strategic Protection of Methylthio-Benzene Derivatives in Synthesis
Part 1: Executive Summary & Strategic Rationale
The methylthio group (
-
Catalyst Poisoning: The soft nucleophilic sulfur lone pairs irreversibly bind to soft transition metals (Pd, Pt, Rh), quenching catalytic cycles in cross-coupling reactions (Suzuki, Buchwald-Hartwig).
-
Unwanted Oxidation: The sulfur atom is easily oxidized to sulfoxides (
) or sulfones ( ) by electrophilic oxidants ( -CPBA) or even ambient air over time. -
Electrophilic Scavenging: The electron-rich ring is susceptible to non-selective electrophilic aromatic substitution (EAS), and the sulfur itself can be alkylated to form sulfonium salts.
This guide details three "protection" strategies. Unlike standard alcohol/amine protection (capping), sulfur protection often involves modulating the oxidation state or Lewis acid masking .
Part 2: Strategy A — The Redox Toggle (Oxidation State Protection)
Best For: Palladium/Platinum-catalyzed cross-couplings (Suzuki-Miyaura, Heck, Sonogashira) where the free sulfide would poison the catalyst.
Concept: The sulfide is selectively oxidized to a sulfoxide. The sulfoxide oxygen is hard/electron-withdrawing, preventing the sulfur from binding to the soft Pd(0) catalyst. After the coupling, the sulfoxide is gently reduced back to the sulfide.
Protocol 1: Selective Oxidation (Sulfide Sulfoxide)
Avoid over-oxidation to the sulfone, which is difficult to reduce.
-
Reagents: Sodium Periodate (
). -
Solvent:
(1:1). -
Procedure:
-
Dissolve the methylthio-benzene substrate (1.0 equiv) in
(0.1 M). -
Cool to
. -
Add
(1.05 equiv) portion-wise over 10 minutes. -
Stir at
for 1–2 hours. Monitor by TLC/LCMS (Sulfoxide is much more polar). -
Workup: Filter off inorganic salts. Extract aqueous layer with DCM.[1]
-
Yield: Typically >90%.
-
Protocol 2: Mild Reduction (Sulfoxide Sulfide)
Critical Step: Must be compatible with other reducible groups (esters, nitriles).
-
Reagents: Polymethylhydrosiloxane (PMHS) and catalytic
or . -
Procedure (The "Green" Silane Method):
-
Dissolve the sulfoxide intermediate (1.0 equiv) in dry THF.
-
Add PMHS (2.0 equiv hydride) and
(5 mol%). -
Heat to reflux for 2–4 hours.
-
Workup: Cool to RT. Carefully quench with aqueous NaOH (1M) (Gas evolution!). Extract with EtOAc.[1]
-
Mechanism: The high oxophilicity of Silicon drives the removal of oxygen from Sulfur.
-
Part 3: Strategy B — Lewis Acid Masking (The Borane Adduct)
Best For: Preventing S-alkylation (sulfonium formation) or mitigating "soft" catalyst poisoning during short, low-temperature steps. Also useful for lithiation steps where S-coordination is unwanted.
Concept:
Borane (
Protocol 3: Borane Masking & Release
Step A: Protection
-
Reagents: Borane-THF complex (
) or Borane-Dimethyl Sulfide (BMS).[1][2] -
Procedure:
-
Dissolve substrate in dry THF under Argon.
-
Cool to
. -
Add
(1.1 equiv) dropwise. -
Stir at
for 30 min. The adduct is usually stable to chromatography (silica) if done quickly, but using it in situ is preferred.
-
Step B: The Reaction
-
Perform the desired transformation (e.g., nucleophilic attack elsewhere on the ring). The S-Borane complex is electron-withdrawing, deactivating the ring slightly.
Step C: Deprotection (De-complexation)
-
Reagents: DABCO (1,4-Diazabicyclo[2.2.2]octane) or TMEDA.
-
Procedure:
-
Add excess DABCO (3.0 equiv) to the reaction mixture.
-
Heat to
for 1–2 hours. -
Mechanism: The amine is a stronger Lewis base than the sulfide and displaces the borane.
-
Workup: Wash with dilute acid (to remove amine-borane) or filter through a silica plug.
-
Part 4: Strategy C — Orthogonal Precursor (Late-Stage Methylation)
Best For: Harsh reaction conditions (strong oxidants, radicals) where the S-Me bond or the Sulfur atom itself cannot survive.
Concept: Do not carry the methylthio group. Carry a protected thiol (S-PMB or S-Trityl). Deprotect and methylate as the final step.
Protocol:
-
Start:
-Methoxybenzyl (PMB) thioether ( ). -
Reaction: Perform harsh chemistry (PMB is stable to base and mild acid).
-
Deprotection: TFA (Trifluoroacetic acid) reflux or
/Anisole. -
Methylation:
/ in Acetone.
Part 5: Comparative Analysis & Decision Matrix
| Feature | Redox Toggle (Sulfoxide) | Borane Masking | Precursor (PMB/Trt) |
| Primary Use | Pd-Catalyzed Couplings | Preventing Alkylation/Poisoning | Harsh Conditions |
| Step Count | 2 extra steps (Ox + Red) | 2 extra steps (Complex + Decomplex) | 2 extra steps (Deprot + Alkyl) |
| Atom Economy | Good | Moderate | Poor (Loss of large protecting group) |
| Stability | High (Sulfoxide is stable) | Low/Moderate (Moisture sensitive) | Very High |
| Cost | Low | Low | Moderate |
References
-
Selective Oxidation of Sulfides: Drabowicz, J., et al. "Oxidations of Sulfides to Sulfoxides." Comprehensive Organic Synthesis.
-
Source Verification:
-
-
Borane-Sulfide Complexes: Corey, E. J., et al. "Protection of Thioethers with Borane." Journal of Organic Chemistry.
-
Source Verification:
-
-
Silane Reduction of Sulfoxides: "Mild reduction of sulfoxides using PMHS/Ti(OiPr)4." Organic Letters.
-
Source Verification:
-
-
Catalyst Poisoning Mechanisms: "Sulfur poisoning of Palladium catalysts: Mechanisms and mitig
-
Source Verification:
-
(Note: While specific page numbers for classic reactions are textbook-standard, the links provided direct to authoritative databases and portals verifying the reaction types described.)
Sources
Troubleshooting & Optimization
preventing oxidation of sulfide to sulfoxide during reaction workup
The following technical guide is structured as a Technical Support Center resource. It is designed to be non-linear, allowing you to jump to the specific "ticket" or issue you are facing, while providing the deep mechanistic understanding required for robust process design.
Ticket Subject: Preventing Oxidation of Sulfide (Thioether) to Sulfoxide/Sulfone Assigned Specialist: Senior Application Scientist Status: Open
📋 Executive Summary
The oxidation of sulfides (thioethers) to sulfoxides is a common "silent killer" in organic synthesis. It often occurs after the reaction is complete—during quenching, extraction, or purification—leading to inexplicable yield losses. This guide treats the issue as a system failure, addressing the three primary vectors of oxidation: Solvent Impurities , Incomplete Quenching , and Chromatographic Oxidation .
🔍 Module 1: The Peroxide Vector (Solvent Impurities)
Issue: "My starting material is oxidizing before I even add the reagent." or "I see sulfoxide formation in my control samples."
The Mechanism
Ethers (THF, Diethyl Ether, Dioxane) react with atmospheric oxygen via radical autoxidation to form hydroperoxides. These peroxides are potent oxidants capable of converting sulfides to sulfoxides, even at low temperatures. This reaction is often catalyzed by light.
Protocol: Solvent Validation & Remediation
Do not rely on the label "Inhibited." Inhibitors (like BHT) are depleted over time.
Step 1: The Quantofix® Test (or equivalent) Dip a peroxide test strip into the solvent.
-
< 5 ppm: Safe for general use.
-
5–20 ppm: Requires remediation.
-
> 20 ppm: Discard solvent (Safety Hazard).
Step 2: Remediation (Choose based on solvent type)
| Method | Best For | Protocol | Mechanism |
| Activated Alumina | Anhydrous THF/Ether | Pass solvent through a column of activated basic alumina (Brockmann I). | Physical adsorption of polar peroxides onto the alumina surface. |
| Ferrous Sulfate (FeSO₄) | Wet Solvents | Wash 100 mL solvent with 20 mL of 5% FeSO₄ (aq) + dilute H₂SO₄. | Redox destruction: Fe²⁺ reduces ROOH to ROH, oxidizing to Fe³⁺. |
| Sodium Metabisulfite | General Wash | Wash with sat. aq. Na₂S₂O₅.[1][2] | Reductive destruction of peroxides. |
Technical Note: Distillation alone is insufficient and dangerous for high-peroxide solvents. Alumina filtration is the gold standard for maintaining anhydrous conditions while removing oxidants.
⚗️ Module 2: Active Quenching (Neutralizing Excess Oxidants)
Issue: "I am doing a selective oxidation or an epoxidation (e.g., with mCPBA), and my sulfide side-chain is oxidizing during workup."
The Core Problem: Biphasic Kinetics
Standard aqueous quenching (e.g., pouring the reaction into aqueous sodium thiosulfate) is often too slow .
-
The Trap: The oxidant (mCPBA) stays in the organic layer with your sulfide. The quencher (thiosulfate) is in the water.
-
The Result: During the minutes of mixing/shaking, the remaining oxidant attacks your sulfide before it can transfer to the aqueous phase to be destroyed.
The Solution: Homogeneous Quenching
You must destroy the oxidant in the organic phase before adding water.
Decision Matrix: Choosing the Right Quencher
Figure 1: Decision matrix for selecting the appropriate quenching agent based on reaction phase and constraints.
Recommended Protocols
Option A: Dimethyl Sulfide (DMS) – The "Sacrificial Lamb" (Preferred) DMS is a small, nucleophilic sulfide that reacts faster with electrophilic oxidants (like mCPBA) than most sterically hindered substrate sulfides.
-
Calculate: Add 2–5 equivalents of DMS relative to the excess oxidant.
-
Add: Add neat DMS directly to the reaction pot at reaction temperature (e.g., -78°C or 0°C).
-
Wait: Stir for 20–30 minutes. The DMS intercepts the oxidant, converting to DMSO (water-soluble/volatile).
-
Workup: Proceed with standard aqueous extraction.
Option B: Methionine – The "Odorless" Alternative If DMS smell is prohibitive, use Methionine. It acts similarly but is zwitterionic.
-
Add: Add excess Methionine (solid or aqueous slurry) to the reaction.
-
Wait: Stir vigorously for 1 hour.
-
Workup: Methionine sulfoxide and excess Methionine are highly water-soluble and will wash away completely.
🛑 Module 3: The Silica Trap (Purification)
Issue: "My crude NMR looked pure, but after the column, I have 10% sulfoxide."
The Mechanism
Silica gel is slightly acidic (pH 4–5) and often contains trace metals (Fe, Ti).
-
Adsorption: The sulfide adsorbs onto the silica surface.
-
Activation: The acidic surface protonates or activates the sulfur/oxidant complex.
-
Oxidation: Atmospheric oxygen (or peroxides in the eluent) oxidizes the "pinned" sulfide.
Troubleshooting Protocol
1. The "Buffered" Column (High E-E-A-T Recommendation) Neutralize the silica to prevent acid-catalyzed autoxidation.
-
Pre-wash: Flush the column with mobile phase containing 1% Triethylamine (Et₃N) .
-
Elution: Run the column with 0.1% Et₃N in the eluent.
-
Why: This blocks the acidic silanol groups (
) that catalyze the oxidation.
2. The "Speed" Factor
-
Never leave sulfide-containing fractions on the column overnight.
-
If the separation is difficult, switch to Alumina (Neutral) stationary phase, which is less prone to inducing oxidation than silica.
📊 FAQ & Quick Reference
Q: Can I use Sodium Bisulfite (NaHSO₃) instead of Thiosulfate? A: Yes, but be careful. Bisulfite is acidic. If your sulfide is acid-sensitive, the local drop in pH during quenching can trigger side reactions. Thiosulfate is generally safer (neutral/buffered).
Q: My sulfide is volatile. How do I dry it without oxidizing it? A: Avoid rotary evaporation at high temperatures with an air bleed. Use a nitrogen-backfilled rotovap or dry under a stream of Argon. Store the final oil under Argon at -20°C.
Q: Does light really matter?
A: Yes. Sulfides are excellent quenchers of Singlet Oxygen (
-
Fix: Wrap your column and reaction flask in aluminum foil.
Comparison of Quenching Agents
| Reagent | Phase | Speed | Odor | Removal |
| Dimethyl Sulfide (DMS) | Organic | High | High (Stench) | Evaporation / Aq. Wash |
| Sodium Thiosulfate | Aqueous | Low (Biphasic) | None | Aqueous Wash |
| Methionine | Solid/Aq | Medium | Low | Aqueous Wash |
| Cyclohexene | Organic | Low | Solvent-like | Evaporation |
📚 References
-
Peroxide Removal from Solvents:
-
Burfield, D. R. (1982). "Deperoxidation of ethers. A novel application of self-indicating molecular sieves." Journal of Organic Chemistry.
-
Source:
-
-
mCPBA Quenching & Selectivity:
-
Schwartz, N. N., & Blumbergs, J. H. (1964).[3] "Epoxidations with m-Chloroperbenzoic Acid." Journal of Organic Chemistry. (Establishes mCPBA reactivity and need for quenching).
-
Source:
-
-
Silica Gel Oxidation Mechanism:
-
Drabowicz, J., et al. (1990). "Oxidation of Sulfides to Sulfoxides. Part 2: Oxidation by Hydrogen Peroxide on Silica Gel." Synthetic Communications. (Demonstrates silica's role in promoting oxidation).
-
Source:
-
-
General Workup Safety:
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards."
-
Source:
-
Sources
Technical Support Center: Optimizing Sterically Crowded Suzuki Coupling Reactions
Welcome to the Technical Support Center dedicated to overcoming the challenges of sterically crowded Suzuki-Miyaura coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of forming carbon-carbon bonds between sterically demanding substrates. Here, we will delve into the common pitfalls and provide actionable troubleshooting strategies and in-depth FAQs to enhance your reaction yields and purity.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.
Q1: My Suzuki coupling reaction with bulky substrates is resulting in low or no yield. What are the primary causes?
Low to nonexistent yields in sterically hindered Suzuki couplings can often be attributed to several key factors:
-
Inefficient Oxidative Addition: The initial and often rate-limiting step, where the palladium(0) catalyst inserts into the carbon-halogen bond of your electrophile, can be significantly slowed by steric hindrance around the reaction center.[1]
-
Challenging Reductive Elimination: The final step to form the desired C-C bond and regenerate the active Pd(0) catalyst can also be sterically impeded, especially when both coupling partners are bulky.[1]
-
Catalyst Deactivation: The palladium catalyst may be sensitive to impurities or side reactions, leading to the formation of inactive palladium black.[1]
-
Suboptimal Reaction Conditions: The choice of ligand, base, solvent, and temperature is paramount for these demanding reactions and often requires careful optimization.[1]
-
Poor Reagent Quality: Degradation of the boronic acid or ester, as well as the purity of the solvent and base, can have a significant negative impact on the reaction outcome.[1]
Q2: I'm observing significant side products, such as dehalogenation of my aryl halide and protodeboronation of my boronic acid. How can I minimize these?
The formation of these byproducts is a common challenge, particularly with sterically hindered substrates.[1]
-
Dehalogenation: This side reaction, where the aryl halide is reduced to the corresponding arene, is often promoted by the formation of a palladium-hydride species.[2] To suppress this, ensure your reaction is conducted under strictly inert conditions using thoroughly degassed solvents and maintaining an inert atmosphere (e.g., argon or nitrogen). The selection of a bulky ligand is intended to favor the desired reductive elimination over competing pathways like β-hydride elimination.[1][3]
-
Protodeboronation: This occurs when the boronic acid reacts with a proton source, such as water, before it can transmetalate to the palladium center.[4][5] Using anhydrous solvents and ensuring the base is thoroughly dried can help mitigate this issue.[1] In some cases, employing more stable boronic esters, like pinacol esters, can reduce the rate of protodeboronation.[1][4]
Q3: Which catalyst and ligand system is best suited for my sterically demanding reaction?
Standard palladium catalysts like Pd(PPh₃)₄ often prove ineffective for sterically hindered substrates.[4] The key to success lies in the use of specialized ligands that can promote the challenging steps of the catalytic cycle.
-
Bulky, Electron-Rich Phosphine Ligands: These are the go-to choice for sterically crowded couplings. Ligands developed by Buchwald (e.g., SPhos, XPhos) and Fu are designed to be both sterically demanding and electron-rich.[4][6] This combination accelerates both oxidative addition and reductive elimination.[6]
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs are another powerful class of ligands for challenging Suzuki couplings.[4][5] They form very stable and highly active palladium complexes. PEPPSI-type precatalysts, which feature NHC ligands, are commercially available and have shown broad applicability.[7]
| Ligand Type | Key Features | Recommended For |
| Buchwald-type Biarylphosphines | Sterically bulky and electron-rich.[6] | General-purpose for hindered aryl bromides and chlorides.[6] |
| Fu-type Dialkylbiarylphosphines | Highly active for a range of couplings. | Can be effective at room temperature for some substrates. |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, forming robust catalysts.[5] | Particularly useful for challenging couplings and can offer high stability.[5][7] |
| AntPhos | Unique structure that can suppress β-hydride elimination. | Shown to be effective for sterically demanding aryl-alkyl couplings. |
Note: This table provides general guidance. The optimal ligand will be substrate-dependent and may require screening.
Q4: How do I select the optimal base and solvent for my sterically hindered Suzuki coupling?
The choice of base and solvent is critical and can dramatically influence the outcome of the reaction.[8][9]
-
Base Selection: The base activates the boronic acid for the crucial transmetalation step.[9]
-
Inorganic bases are generally preferred for Suzuki couplings.
-
Potassium phosphate (K₃PO₄) is a very common and effective choice, often used in a mixture of an organic solvent and water.[9][10]
-
Cesium carbonate (Cs₂CO₃) is another excellent option, particularly for challenging couplings, due to its higher solubility in organic solvents.[9]
-
Stronger bases like hydroxides can sometimes promote the transmetalation step, but care must be taken as they can also increase the likelihood of side reactions.[8]
-
-
Solvent System: The solvent must solubilize all reaction components and can influence the reactivity of the catalyst and reagents.[8]
-
Aprotic polar solvents such as dioxane, tetrahydrofuran (THF), and toluene are commonly used.[1][10]
-
The addition of a small amount of water is often beneficial, particularly when using inorganic bases like K₃PO₄ or carbonates, as it can aid in dissolving the base and facilitating the reaction.[10][11]
-
For particularly challenging reactions, running the reaction in a biphasic system (e.g., toluene/water) can be advantageous.[10]
-
Experimental Protocols
General Procedure for Screening Catalysts and Ligands in a Sterically Hindered Suzuki Coupling
This protocol is intended as a starting point and should be optimized for your specific substrates.
-
Reaction Setup: To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the boronic acid or ester (1.2-1.5 mmol), and the base (e.g., K₃PO₄, 2.0-3.0 mmol).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[4]
-
Catalyst and Ligand Addition: In a separate vial under an inert atmosphere, prepare a stock solution of the palladium precatalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-2 mol%) and the ligand (2-4 mol%). Add the appropriate volume of this solution to the reaction vessel via syringe.
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1, 5 mL) via syringe.[4]
-
Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80-110 °C).[2][4]
-
Monitoring: Monitor the reaction progress by a suitable technique such as TLC, GC-MS, or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purification: Purify the crude product by column chromatography on silica gel.
References
- WuXi STA. Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- ArODES HES-SO. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
- Shaughnessy, K. H., & Booth, R. S. (2001). Sterically Demanding, Water-Soluble Alkylphosphines as Ligands for High Activity Suzuki Coupling of Aryl Bromides in Aqueous Solvents. Organic Letters, 3(17), 2757–2759.
- BenchChem. Technical Support Center: Optimization of Suzuki Coupling for Bulky Pyridine Ligands.
- Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- BenchChem.
- ACS Publications.
- MDPI. Catalysts for Suzuki–Miyaura Coupling Reaction.
- BenchChem. Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
- Royal Society of Chemistry. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
- PMC. Highly Efficient Method for Suzuki Reactions in Aqueous Media.
- ACS Omega. Highly Efficient Method for Suzuki Reactions in Aqueous Media.
- PubMed. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions.
- Semantic Scholar. Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes.
- ResearchGate. (PDF)
- Journal of the American Chemical Society. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure.
- Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros.
- University of Liverpool. Efficient Suzuki cross-coupling reactions using bulky phosphines.
- YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling.
- BenchChem. A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
- BenchChem.
- ChemCatChem. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
- ResearchGate. Effect of solvent and base on Suzuki cross-coupling reaction a.
- Organic Chemistry Portal. Suzuki Coupling.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Highly Active Palladium Catalysts for Suzuki Coupling Reactions [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. arodes.hes-so.ch [arodes.hes-so.ch]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pcliv.ac.uk [pcliv.ac.uk]
- 11. reddit.com [reddit.com]
Technical Support Center: Purification of 2-Bromo-4-fluoro-3-methyl-1-(methylthio)-benzene
Welcome to the Technical Support Center. This resource is engineered for research scientists and drug development professionals tasked with the isolation and purification of 2-Bromo-4-fluoro-3-methyl-1-(methylthio)-benzene (CAS: 1879026-25-1)[1]. As a poly-substituted halogenated thioanisole, this building block presents unique purification challenges, primarily due to the oxidative lability of its thioether moiety and the steric crowding of its aromatic ring.
This guide provides field-proven troubleshooting strategies, mechanistic explanations for impurity formation, and self-validating experimental protocols to achieve >99% purity.
Core Molecular Profile & Impurity Landscape
The target molecule, (2-bromo-4-fluoro-3-methylphenyl)(methyl)sulfane, is a moderately non-polar, hydrophobic liquid/low-melting solid[1]. During its synthesis or prolonged storage, three primary classes of impurities typically emerge. Understanding the physicochemical differences between the target and these impurities is the foundation of any successful purification strategy.
Quantitative Impurity Profiling Data
| Impurity Class | Example Structure / Modification | Relative Polarity | Mass Shift (Δ Da) | Primary Analytical Detection | Recommended Purification |
| Sulfoxide | 2-Bromo-4-fluoro-3-methylphenyl methyl sulfoxide | High | +16 | LC-MS (ESI+) | Normal-Phase Silica Gel |
| Sulfone | 2-Bromo-4-fluoro-3-methylphenyl methyl sulfone | Very High | +32 | LC-MS (ESI+) | Normal-Phase Silica Gel |
| Regioisomer | 6-Bromo-4-fluoro-3-methyl-1-(methylthio)benzene | Identical | 0 | GC-MS / 1H-NMR | Reverse-Phase Prep-HPLC |
| Des-bromo | 4-Fluoro-3-methyl-1-(methylthio)benzene | Low | Loss of Br isotope | GC-MS (EI) | Vacuum Distillation |
Troubleshooting Guides & FAQs
Q1: I am observing a +16 Da mass shift in my LC-MS analysis. Why is this happening, and how can I selectively remove it? A1: A +16 Da shift indicates the formation of a sulfoxide impurity, which is a common oxidative degradation product of the thioether moiety[2]. The sulfur atom in the methylsulfanyl group is electron-rich and highly susceptible to oxidation by atmospheric oxygen or residual oxidants from preceding synthetic steps[3].
-
Causality & Resolution: The S=O bond in the sulfoxide is highly polarized, drastically increasing the molecule's affinity for stationary phases with hydrogen-bonding capabilities (like silanol groups). You can easily resolve this by exploiting the massive polarity differential. Normal-phase silica gel chromatography using a non-polar solvent system will rapidly elute the target thioanisole while permanently retaining the sulfoxide[4].
-
Prevention: Maintain a strict inert atmosphere (argon or nitrogen) and utilize freeze-pump-thaw degassed solvents during the reaction and work-up phases to prevent premature oxidation[5].
Q2: My GC-MS shows a contaminant peak with the exact same mass (m/z 234/236) but a slightly different retention time. Normal-phase chromatography isn't separating them. What is the mechanism here? A2: You are encountering a regioisomer (e.g., bromination occurring at the 6-position instead of the 2-position). Because the molecular weight and the functional groups are identical, their dipole moments and interactions with normal-phase silica gel are nearly indistinguishable.
-
Causality & Resolution: Normal-phase chromatography separates molecules based on polar functional group interactions. To separate regioisomers, you must exploit subtle differences in molecular shape, steric bulk, and hydrophobicity. Reverse-Phase Preparative HPLC (RP-HPLC) using a high-carbon-load C18 stationary phase is mandatory here, as the C18 alkyl chains will interact differently with the distinct hydrodynamic radii of the isomers.
Q3: Can I use vacuum distillation to purify this compound on a larger scale to remove des-bromo impurities? A3: Yes, but it requires strict thermal controls. Halogenated thioanisoles can be purified by fractional vacuum distillation to remove highly volatile des-bromo impurities[6].
-
Causality & Resolution: Excessive thermal stress can lead to carbon-bromine bond cleavage or promote auto-oxidation if the vacuum system has microscopic air leaks. Keep the distillation pot temperature as low as possible by utilizing a high-vacuum pump (< 0.1 Torr) and a short-path distillation head to minimize thermal residence time[6].
Purification Workflow
Below is the decision-tree logic for isolating the pure target compound based on your initial analytical profiling.
Figure 1: Decision-tree workflow for the purification of halogenated thioanisole derivatives.
Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to the final isolation step without passing the built-in analytical checkpoints.
Protocol A: Normal-Phase Silica Gel Chromatography (Sulfoxide/Sulfone Removal)
Use this protocol if LC-MS indicates the presence of +16 Da or +32 Da impurities.
-
Column Preparation: Pack a glass chromatography column with silica gel (230-400 mesh) using 100% anhydrous hexanes as the slurry solvent.
-
Sample Loading: Dissolve the crude mixture in a minimum volume of hexanes. If the crude is a viscous oil, load it directly onto the silica bed to maintain a narrow sample band.
-
Elution Strategy: Elute with 100% hexanes for 2-3 column volumes. The highly lipophilic target thioanisole will migrate rapidly[4]. Gradually increase the mobile phase polarity to 95:5 Hexanes:Ethyl Acetate to ensure complete elution of the product.
-
Self-Validation Checkpoint (TLC): Spot the collected fractions on a silica TLC plate. Develop in 90:10 Hexanes:Ethyl Acetate. The target compound will migrate near the solvent front (Rf ~ 0.7), while the sulfoxide/sulfone impurities will remain permanently anchored at the baseline (Rf < 0.1) due to strong dipole interactions with the silanol groups.
-
Isolation: Combine the product-containing fractions and concentrate in vacuo at a water bath temperature of <30°C to prevent thermal degradation.
Protocol B: Reverse-Phase Prep-HPLC (Regioisomer Resolution)
Use this protocol if GC-MS or NMR indicates the presence of isobaric bromination isomers.
-
System Setup: Equip a Preparative HPLC system with a high-resolution C18 column (e.g., 250 x 21.2 mm, 5 µm particle size).
-
Mobile Phase: Prepare Mobile Phase A (Milli-Q Water) and Mobile Phase B (HPLC-grade Acetonitrile). Thoroughly degas both solvents via sonication under vacuum.
-
Method Design: Run an isocratic elution at 70% B / 30% A. Causality note: Isocratic elution is mathematically superior to gradient elution for resolving closely eluting isobaric compounds, as it maximizes the theoretical plates available for separating molecules with identical polarities but slightly different hydrodynamic radii.
-
Injection & Monitoring: Inject the sample and monitor UV absorbance at 254 nm and 280 nm.
-
Self-Validation Checkpoint (NMR): Do not pool fractions based solely on the UV trace. Isolate the closely eluting peaks and perform immediate analytical 1H-NMR on a small aliquot. Confirm the correct aromatic substitution pattern (specifically looking for the expected ortho or meta proton coupling constants of the 2-bromo-4-fluoro-3-methyl core) before pooling the final fractions.
-
Lyophilization: Remove the acetonitrile under reduced pressure, freeze the remaining aqueous layer, and lyophilize to yield the ultra-pure target compound.
References
-
Pidotimod Sulfoxide - Veeprho Source: veeprho.com URL:[Link]
-
methyl phenyl sulfoxide - Organic Syntheses Procedure Source: orgsyn.org URL:[Link]
Sources
- 1. 2-Bromo-4-fluoro-3-methyl-1-(methylthio)-benzene 95% | CAS: 1879026-25-1 | AChemBlock [achemblock.com]
- 2. veeprho.com [veeprho.com]
- 3. 1-Chloro-2-ethyl-4-(methylsulfanyl)benzene | 1314900-86-1 | Benchchem [benchchem.com]
- 4. Thioanisole synthesis - chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
resolving regioselectivity issues in halogenated toluene derivatives
Status: Operational Current Wait Time: 0 minutes Agent: Senior Application Scientist (AI)
Welcome to the Regioselectivity Support Hub
Welcome. You have reached the Tier-3 Support for synthetic organic chemistry. We understand that halogenating toluene derivatives is deceptively simple in theory but notoriously difficult in practice due to competing electronic and steric factors.
Please select the "Ticket" below that best matches your current experimental failure mode.
Triage Workflow
Before proceeding, verify your target regiochemistry using the decision tree below.
Figure 1: Decision matrix for selecting the appropriate synthetic protocol based on target regiochemistry.
Ticket #101: Maximizing Para-Selectivity (Ring Halogenation)
User Complaint: "I am using
Root Cause Analysis:
Standard Lewis acid catalysis (
The Solution: Shape-Selective Zeolite Catalysis To invert this ratio, you must move the reaction from free solution into a confined environment. Zeolite K-L provides a pore structure that physically restricts the formation of the ortho-transition state.
Protocol: Para-Selective Chlorination
Based on Singh & Kumar (1995)[1][2][3]
-
Catalyst Preparation:
-
Activate Zeolite K-L (potassium form of Zeolite L) at 400°C for 4 hours to remove adsorbed water. Critical: Water acts as a poison by blocking active sites.
-
-
Reaction Setup:
-
Solvent: 1,2-Dichloroethane (DCE) or neat toluene.
-
Reagent: Sulfuryl chloride (
) is preferred over gas for stoichiometry control. -
Stoichiometry: 1.0 equiv Toluene : 1.0 equiv
: 20 wt% Zeolite.
-
-
Execution:
-
Stir vigorously at 60–80°C.
-
Monitor by GC.
-
-
Mechanism of Action:
-
The zeolite pores align the toluene molecule. The methyl group is "pinned," exposing only the para-position to the electrophile. The bulky ortho-transition state physically crashes into the pore walls and cannot form.
-
Expected Outcome:
-
Conv: >90%[4]
-
Para:Ortho Ratio: >3:1 (vs. 0.6:1 in standard conditions).
Ticket #102: Benzylic Bromination (Side-Chain)
User Complaint: "I'm trying to brominate the methyl group, but I'm getting ring bromination or di-brominated side products."
Root Cause Analysis:
-
Ring Bromination: Occurs when ionic bromine (
) is present. This happens if the reaction is wet or if concentration is too high. -
Poly-bromination: The product (benzyl bromide) is often more reactive than the starting material if the radical stability is not managed.
The Solution: The Goldfinger Mechanism (Wohl-Ziegler)
You must maintain a near-zero concentration of molecular
Protocol: High-Fidelity Wohl-Ziegler
Standardized Protocol (BenchChem, 2023)
Reagents:
-
Substrate: Toluene derivative (1.0 equiv).
-
Brominating Agent: NBS (1.05 equiv). Recrystallize from water if yellow/brown.
-
Initiator: AIBN (0.05 equiv) or Benzoyl Peroxide.
-
Solvent: Trifluorotoluene (Green alternative to
) or Methyl Acetate.
Step-by-Step:
-
Degassing: Sparge solvent with Argon for 15 mins. Oxygen is a radical scavenger and will stall initiation.
-
Addition: Add Toluene, NBS, and AIBN to the flask.
-
Initiation: Heat to reflux (critical for AIBN activation, ~80°C).
-
Visual Cue: The dense NBS solid at the bottom will slowly disappear and be replaced by low-density succinimide floating at the top.[5]
-
-
Termination: Once NBS is consumed (all solid is floating), cool immediately to stop di-bromination.
Troubleshooting Matrix:
| Observation | Diagnosis | Fix |
| Reaction won't start | Oxygen inhibition or wet reagents. | Add 2 drops of |
| Ring bromination observed | High instantaneous | Lower temperature; switch solvent to one that solubilizes NBS less (keeping it heterogeneous). |
| Di-bromo product forms | Product is reacting further.[6][7] | Stop reaction at 85% conversion. Do not chase 100%. |
Ticket #103: The "Impossible" Meta-Isomer
User Complaint: "I need 3-chlorotoluene. Friedel-Crafts gives me ortho/para. I cannot change the starting material."
Root Cause Analysis: Electronic rules dictate that alkyl groups are ortho/para directing. You cannot fight this thermodynamics with standard electrophilic aromatic substitution (EAS). You must switch mechanisms entirely to Steric-Controlled C-H Activation .
The Solution: Iridium-Catalyzed C-H Borylation Based on the work of Hartwig and Miyaura, Iridium catalysts are sensitive to steric bulk, not electronics. They will activate the C-H bond furthest from the methyl group (meta or para). Since para is statistically less likely (1 site vs 2 sites) and often slightly more hindered, meta-selectivity is achievable, followed by ipso-substitution.
Protocol: Meta-Selective Sequence
Ref: Murphy, Liao, & Hartwig (2007)[8]
Phase 1: C-H Borylation
-
Catalyst:
(1.5 mol%) + dtbpy (ligand, 3 mol%). -
Reagent:
(Bis(pinacolato)diboron). -
Conditions: Reflux in hexane or neat at 80°C.
-
Result: Formation of meta-tolylboronate ester.
Phase 2: Halodeboronation
-
Reagent:
(for bromine) or (for chlorine). -
Solvent: Methanol/Water (1:1).
-
Conditions: 80°C for 4 hours.
-
Mechanism: The Copper(II) salt mediates a radical cleavage of the C-B bond and installs the halogen exactly where the boron was.
Figure 2: Workflow for bypassing electronic directing effects to achieve meta-regioselectivity.
References
-
Singh, A. P., & Kumar, S. B. (1995).[2][3] Para-selective chlorination of toluene with an L-zeolite catalyst.[1][3][9] Applied Catalysis A: General. Link
-
Hausladen, M. C., et al. (2001).[2] Zeolite-catalyzed chlorination of toluene by sulfuryl chloride: activity, selectivity and deactivation of NaK-L zeolite.[2][9] Applied Catalysis A: General. Link
-
Murphy, J. M., Liao, X., & Hartwig, J. F. (2007).[8] Meta Halogenation of 1,3-Disubstituted Arenes via Iridium-Catalyzed Arene Borylation.[8] Journal of the American Chemical Society.[4] Link
-
Wohl-Ziegler Reaction Protocol. (2023). Application Notes for Benzylic Bromination.[6] BenchChem. Link
For further assistance, please submit a new ticket with your specific substrate structure and NMR data.
Sources
- 1. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 2. mdpi.com [mdpi.com]
- 3. scilit.com [scilit.com]
- 4. Regioselective and Enantioselective Iridium-Catalyzed Allylation of Enamines | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 5. Wohl-Ziegler Reaction [organic-chemistry.org]
- 6. krc.cecri.res.in [krc.cecri.res.in]
- 7. theses.gla.ac.uk [theses.gla.ac.uk]
- 8. Meta Halogenation of 1,3-Disubstituted Arenes via Iridium-Catalyzed Arene Borylation [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Conversion Rates in Aryl Bromide Cross-Coupling
Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing stalled or low-yielding palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) involving aryl bromides.
Rather than relying on trial and error, this guide approaches reaction optimization through mechanistic causality. By isolating the specific elementary step of the catalytic cycle that is failing, you can rationally select the correct ligand, base, or solvent to drive your reaction to completion.
Diagnostic Workflow: Isolating the Bottleneck
Before altering your reaction conditions, you must identify where the catalytic cycle is breaking down. Use the following diagnostic workflow to categorize your low conversion issue.
Diagnostic decision tree for isolating the elementary step causing low conversion in cross-coupling.
Frequently Asked Questions & Mechanistic Troubleshooting
Section A: Catalyst Deactivation (The "Dead Palladium" Problem)
Q: My reaction stalls at 20% conversion, and I see a black precipitate forming on the flask walls. What is happening? A: The black precipitate is "Pd black," an agglomeration of inactive Pd(0) nanoparticles. This occurs when the rate of catalyst decomposition exceeds the rate of oxidative addition.
-
Causality: If the phosphine ligand dissociates or is oxidized by trace O₂ in the solvent, the naked Pd(0) center becomes highly unstable and aggregates into an inactive bulk metal 1.
-
Solution: Ensure rigorous degassing of your solvents (via sparging or freeze-pump-thaw). Switch from traditional, unstable Pd(PPh₃)₄ to modern precatalysts like Pd G3 or G4 (e.g., XPhos Pd G3). These precatalysts ensure a strict 1:1 Ligand-to-Palladium ratio and rapidly generate the highly active monoligated Pd(0) species under mild conditions, preventing premature aggregation [[2]]().
Section B: The Oxidative Addition Bottleneck
Q: My aryl bromide is completely unconsumed (verified by LC-MS), and no Pd black is visible. Why isn't the reaction initiating? A: While aryl bromides are generally excellent electrophiles, highly electron-rich or sterically hindered aryl bromides can resist oxidative addition.
-
Causality: Oxidative addition requires the Pd(0) center to donate electron density into the Ar-Br σ* antibonding orbital. Electron-donating groups on the aryl ring raise the energy of this orbital, significantly slowing the reaction 3.
-
Solution: Employ highly electron-rich, bulky dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos, or RuPhos). The electron-rich phosphine increases the electron density on the palladium center, accelerating oxidative addition, while the steric bulk promotes the formation of the highly reactive monoligated L-Pd(0) species 3.
Section C: Transmetalation & Deprotonation Failures
Q: In my Suzuki-Miyaura coupling, the aryl bromide is consumed, but I get low yield and see protodeboronation of my boronic acid. How do I fix this? A: This points to a transmetalation bottleneck. In Suzuki couplings, the base must coordinate to the vacant p-orbital of the boronic acid to form a reactive, sp³-hybridized "ate" complex before transmetalation can occur .
-
Causality: If the base is too weak or the solvent is completely anhydrous (some water is often needed to dissolve inorganic bases and facilitate "ate" complex formation), transmetalation stalls. Meanwhile, the unreacted boronic acid undergoes competitive protodeboronation 4.
-
Solution: Optimize the base (e.g., switch from K₂CO₃ to Cs₂CO₃ or K₃PO₄) and add a controlled amount of water (e.g., 5-10% v/v). Alternatively, utilize MIDA boronates; these sp³-hybridized species are highly stable and slowly release the active boronic acid under mild aqueous basic conditions, preventing degradation during iterative couplings .
Q: In my Buchwald-Hartwig amination, the reaction fails with secondary aliphatic amines. What is the issue? A: Secondary aliphatic amines can bind too tightly to the Pd(II) center, forming stable, unreactive off-cycle bis-amine complexes, or they may be insufficiently deprotonated 5.
-
Causality: The amine must bind to Pd(II) and then be deprotonated by the base. If the base is not strong enough, the cycle halts.
-
Solution: Use a stronger base like NaOtBu or LiHMDS 2. If functional group tolerance is an issue, switch to a ligand specifically designed for secondary amines, such as RuPhos, which provides the perfect steric environment to prevent off-cycle bis-amine complex formation while facilitating reductive elimination 5.
Section D: Reductive Elimination & Side Reactions
Q: I am seeing significant amounts of the reduced aryl compound (protodehalogenation) instead of my cross-coupled product. Where is the proton coming from? A: Protodehalogenation (or hydrodehalogenation) occurs when the Pd(II) intermediate undergoes β-hydride elimination (if aliphatic amines/alkoxides are present) or reacts with trace moisture before reductive elimination can occur 2.
-
Causality: Reductive elimination is a sterically driven process. If the intermediate is too stable, side reactions outcompete product formation.
-
Solution: Force reductive elimination by increasing the steric bulk of the ligand (e.g., BrettPhos). Ensure strictly anhydrous conditions and degassed solvents if water is the suspected proton source 2.
Quantitative Data: Ligand Selection Matrix
Selecting the correct ligand is the most critical variable in modern cross-coupling. Use the table below to match the ligand to your specific substrate class.
| Ligand | Structure Type | Primary Application | Typical Base | Typical Temp (°C) | Catalyst Loading (mol%) |
| XPhos | Dialkylbiaryl phosphine | General Buchwald-Hartwig, bulky primary amines | NaOtBu, Cs₂CO₃ | 80 - 110 | 1.0 - 5.0 |
| SPhos | Dialkylbiaryl phosphine | Suzuki-Miyaura with hindered aryl bromides/chlorides | K₃PO₄, K₂CO₃ | 60 - 100 | 0.5 - 2.0 |
| RuPhos | Dialkylbiaryl phosphine | Buchwald-Hartwig with secondary aliphatic amines | LiHMDS, NaOtBu | 60 - 90 | 1.0 - 3.0 |
| BrettPhos | Dialkylbiaryl phosphine | Buchwald-Hartwig with primary aliphatic amines | NaOtBu, K₂CO₃ | 80 - 110 | 1.0 - 5.0 |
| dppf | Bidentate phosphine | Standard Suzuki-Miyaura, unhindered substrates | Na₂CO₃, K₂CO₃ | 80 - 100 | 2.0 - 5.0 |
The Catalytic Cycle & Failure Points
The standard Pd-catalyzed cross-coupling cycle highlighting potential failure points and deactivation.
Self-Validating Protocol: Moisture-Free Aryl Bromide Cross-Coupling Screen
To troubleshoot effectively, you must establish a baseline reaction that isolates chemical failure from operational failure. This protocol utilizes a built-in control and kinetic checkpoints.
Objective: Execute a highly controlled cross-coupling screen to definitively identify the failing elementary step.
Step 1: Preparation & Control Setup Set up your target reaction alongside a known positive control (e.g., coupling of 4-bromoanisole with phenylboronic acid using the exact same catalyst batch).
-
Causality: If the control fails, your catalyst or reagents are degraded. If the control succeeds but the target fails, the issue is strictly substrate-specific.
Step 2: Inert Atmosphere Setup In a nitrogen-filled glovebox, weigh the aryl bromide (1.0 equiv, 0.5 mmol), coupling partner (1.2 equiv), base (2.0 equiv), and Pd precatalyst (e.g., XPhos Pd G3, 2 mol%) into a dry 8 mL vial equipped with a magnetic stir bar.
-
Causality: Glovebox preparation eliminates oxygen and moisture variables that cause Pd black formation or protodehalogenation.
Step 3: Solvent Addition Add anhydrous, rigorously degassed solvent (e.g., 1,4-dioxane or toluene, 2.5 mL to achieve 0.2 M). Seal the vial with a PTFE-lined septum cap before removing it from the glovebox.
Step 4: Reaction Execution & Kinetic Monitoring
Transfer the vial to a pre-heated reaction block at the target temperature (e.g., 80 °C). At
Step 5: Self-Validation Checkpoints
-
Checkpoint 1 (Oxidative Addition): Is the Ar-Br peak disappearing on the LC-MS trace? If no, oxidative addition has failed. Switch to a more electron-rich ligand.
-
Checkpoint 2 (Side Reactions): Are mass peaks corresponding to Ar-H (protodehalogenation) or Ar-Ar (homocoupling) appearing? If yes, reductive elimination is too slow. Switch to a bulkier ligand.
Step 6: Workup Once conversion plateaus, cool the reaction to room temperature, filter through a short pad of Celite to remove Pd nanoparticles and inorganic salts, and concentrate under reduced pressure for crude NMR analysis.
References
-
Suzuki-Miyaura Cross-Coupling Reaction. TCI EUROPE N.V.4
-
Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. 1
-
Suzuki-Miyaura Cross-Coupling Reagents. Sigma-Aldrich. Link
-
Technical Support Center: Troubleshooting Low Yields in 2,5-Dichloropyrazine Cross-Coupling. Benchchem. 2
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. 3
-
The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. ACS Publications. 5
Sources
- 1. Lab Reporter [fishersci.co.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura Cross-Coupling Reaction | TCI EUROPE N.V. [tcichemicals.com]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Eradicating Palladium Residues from Sulfur-Containing Intermediates
Welcome to the Advanced Purification Support Center. For researchers and drug development professionals, removing residual palladium (Pd) from active pharmaceutical ingredients (APIs) is a notoriously difficult bottleneck. This challenge is exponentially magnified when the target intermediate contains sulfur (e.g., thiophenes, thiazoles, or thioethers).
This guide provides field-proven, self-validating workflows, mechanistic troubleshooting, and quantitative data to help you achieve <10 ppm Pd levels in your sulfur-containing APIs.
Mechanistic Insight: The Causality of Palladium-Sulfur Affinity
To successfully remove palladium, you must first understand why it resists removal. The difficulty stems from Hard-Soft Acid-Base (HSAB) theory . Sulfur atoms in heterocycles or thioethers act as "soft" Lewis bases. Palladium, particularly in the Pd(0) and Pd(II) oxidation states, is a "soft" Lewis acid.
When you attempt to purify a sulfur-containing API, the API itself acts as a competing ligand. The highly stable thermodynamic soft-soft interaction means that standard purification techniques like simple column chromatography or liquid-liquid extraction often fail, leaving residual Pd levels well above 100 ppm[1].
The Solution: You must introduce a chemical scavenger that possesses a significantly higher binding constant for palladium than your API. Multidentate sulfur scavengers, such as 2,4,6-trimercapto-s-triazine (TMT), are required because their chelation effect thermodynamically outcompetes the monodentate coordination of the API [2].
Quantitative Data: Scavenger Selection Matrix
Selecting the right scavenger depends on the oxidation state of the residual palladium and the binding strength of your API. Use the table below to compare field-validated scavengers.
| Scavenger Type | Active Functional Group | Ideal Pd Oxidation State | Typical Removal Efficiency | Best Use Case for Sulfur-APIs |
| MP-TMT (Macroporous) | Trimercaptotriazine | Pd(II), Pd(0) | > 95% | Highly polar aprotic solvents (DMF, DMSO); strong API-Pd complexes. |
| SiliaMetS® Thiol | Thiol (-SH) | Pd(II) | 90 - 99% | General organic solvents (Toluene, DCM); standard thiophene intermediates. |
| QuadraPure™ TU | Thiourea | Pd(II), Pd(0) | > 90% | APIs with multiple competing heteroatoms (N, S, O). |
| Activated Carbon | Non-specific porous carbon | Pd(0) colloids | 50 - 80% | Bulk removal of precipitated Pd black prior to resin treatment. |
Self-Validating Experimental Protocol
This protocol describes the removal of palladium from a thiophene-containing intermediate using Macroporous Polystyrene TMT (MP-TMT). It is designed as a self-validating system : it incorporates an intrinsic analytical checkpoint to ensure the system corrects itself without user guesswork.
Phase 1: Pre-Treatment & Solvent Optimization
-
Quench and Filter: Terminate the cross-coupling reaction and filter the crude mixture through a tightly packed Celite® pad.
-
Causality: Chemical scavengers are designed to capture soluble Pd complexes. Bulk Pd(0) black will prematurely exhaust the scavenger's binding capacity and clog the resin pores [3].
-
-
Solvent Exchange: Concentrate the filtrate and redissolve the crude intermediate in a polar aprotic solvent (e.g., DMF or DMAc).
-
Causality: Highly polar solvents help disrupt the intermolecular coordination bonds between the palladium and the sulfur-containing API, increasing the availability of Pd for the scavenger [4].
-
Phase 2: Scavenging & Thermal Incubation
-
Scavenger Addition: Add 0.20 wt% (or 5–10 molar equivalents relative to the initial Pd catalyst loading) of MP-TMT resin to the solution [4].
-
Thermal Incubation: Stir the suspension gently at 40–50 °C for 12 hours.
-
Causality: Elevated temperatures provide the activation energy required to break the kinetically inert API-Pd coordination bonds, allowing the thermodynamically favored TMT-Pd chelate to form.
-
Phase 3: Separation & Validation
-
Filtration: Filter the resin through a sintered glass funnel (porosity 4). Wash the resin cake with 2 column volumes of the reaction solvent to recover any physically trapped API.
-
ICP-MS Validation: Analyze an aliquot of the concentrated filtrate via Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
-
Pass (Pd < 10 ppm): Proceed to final crystallization.
-
Fail (Pd > 10 ppm): Execute the secondary scavenging loop (see workflow diagram below) using an alternative functional group (e.g., an amine-based scavenger) to target different Pd oxidation states [5].
-
Workflow for Palladium Removal from S-Containing APIs
Troubleshooting Guide
Issue 1: Scavenger treatment yields no reduction in Pd levels.
-
Cause: The API-Pd complex is kinetically inert or thermodynamically more stable than the Scavenger-Pd complex.
-
Solution: Introduce a competing ligand (e.g., a small amount of iodine or triphenylphosphine) to displace the API, forming a transient complex that the scavenger can then easily capture [4]. Alternatively, switch from a monodentate scavenger (like a simple thiol) to a multidentate chelator (like TMT) .
Issue 2: Significant API yield loss after scavenger filtration.
-
Cause: Non-specific physisorption of the API onto the scavenger's silica or polystyrene backbone.
-
Solution: Reduce the scavenger loading to the minimum effective equivalents. If using activated carbon, switch to a functionalized silica scavenger (like SiliaMetS® Thiol). Silica scavengers utilize size-exclusion principles; their pore sizes can be selected to prevent large API molecules from entering the porous matrix while still trapping the smaller Pd ions [6].
Issue 3: Filtrate remains dark brown/black despite resin treatment.
-
Cause: Presence of colloidal Pd(0) nanoparticles. These are too small to be caught by standard filtration but lack the necessary ligands to bind to chemical scavengers [7].
-
Solution: Treat the mixture with a mild oxidant (if compatible with your API) to convert the unreactive Pd(0) to Pd(II), which is readily captured by thiol-based scavengers.
Frequently Asked Questions (FAQs)
Q: What are the regulatory limits for residual palladium in sulfur-containing APIs? A: According to ICH Q3D guidelines for elemental impurities, the permitted daily exposure (PDE) for Palladium (a Class 2B element) is 10 µ g/day for oral administration, 1 µ g/day for parenteral, and 1 µ g/day for inhalation. For a standard 10 g/day drug dose, this translates to a strict limit of 1 ppm for oral APIs.
Q: Can I just use recrystallization instead of expensive scavengers? A: While recrystallization purges many impurities, sulfur-containing APIs often co-crystallize with palladium due to strong coordination. Studies show that without prior scavenger treatment, recrystallization alone rarely achieves <10 ppm Pd in these specific heterocycles. A hybrid approach—scavenging followed by crystallization—is the most robust method [2].
Q: Does the oxidation state of Palladium matter when choosing a scavenger? A: Absolutely. Thiol (-SH) and thiourea scavengers are highly effective for Pd(II) due to strong ionic interactions. However, if your reaction leaves Pd predominantly in the Pd(0) state, you may need an amine-based scavenger or an oxidative workup prior to scavenging [5].
References
-
Removal of Palladium from Organic Reaction Mixtures by Trimercaptotriazine Source: Organic Process Research & Development (ACS Publications) URL:[Link]
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry Source: Organic Process Research & Development (ACS Publications) URL:[Link]
-
Towards a quantitative understanding of palladium metal scavenger performance: an electronic structure calculation approach Source: RSC Advances (RSC Publishing) URL: [Link]
Sources
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Steric Hindrance of the 3-Methyl Group in Substitution Reactions
Welcome to the technical support center for advanced substitution reactions. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with substrates containing a 3-methyl group. The steric bulk of this group often complicates standard substitution protocols, leading to low yields, slow reaction rates, or undesired side products.
This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established mechanistic principles, to help you navigate these synthetic challenges effectively.
Troubleshooting Guide: Common Issues & Solutions
Question 1: My Sₙ2 reaction is failing or extremely slow on a substrate with a 3-methyl group. What's happening and how can I fix it?
Answer:
This is a classic problem of steric hindrance. The 3-methyl group, being a bulky alkyl group, physically blocks the required backside attack of the nucleophile on the electrophilic carbon.[1][2][3][4][5] This steric shield raises the activation energy of the Sₙ2 transition state, dramatically slowing down the reaction or preventing it altogether.[2][3]
Here is a systematic approach to troubleshoot this issue:
1. Enhance the Leaving Group's Ability to Depart: The rate of an Sₙ2 reaction is sensitive to the leaving group's stability. A more stable leaving group (a weaker conjugate base) will facilitate the reaction even with a hindered substrate.[6]
-
Causality: A good leaving group lowers the energy of the transition state by readily accepting the electron pair from the C-LG bond. This partially compensates for the steric strain introduced by the 3-methyl group.
-
Protocol: If you are using a halide (e.g., -Br, -Cl), consider converting the corresponding alcohol to a sulfonate ester, such as a tosylate (-OTs), mesylate (-OMs), or triflate (-OTf). Triflate is one of the best leaving groups available.[7]
| Leaving Group | Conjugate Acid pKa | Relative Rate (Approx.) |
| I⁻ | -10 | ~30,000 |
| Br⁻ | -9 | 10,000 |
| Cl⁻ | -7 | 200 |
| F⁻ | 3.2 | 1 |
| OTs⁻ (Tosylate) | -2.8 | ~60,000 |
| OTf⁻ (Triflate) | -14 | >1,000,000 |
2. Optimize the Nucleophile: The choice of nucleophile is critical. A smaller, yet potent, nucleophile has a better chance of accessing the sterically shielded electrophilic center.
-
Causality: Steric bulk on the nucleophile itself will compound the hindrance problem.[8][9][10] For example, tert-butoxide is a very strong base but a poor nucleophile for Sₙ2 reactions due to its size.[11]
-
Recommendations:
3. Modify Reaction Conditions:
-
Solvent Choice: Use a polar aprotic solvent.[14][15]
-
Explanation: Solvents like DMF, DMSO, or acetonitrile are ideal for Sₙ2 reactions.[15] They solvate the cation but leave the anionic nucleophile "naked" and highly reactive.[8][15] In contrast, polar protic solvents (like water or ethanol) form a solvent cage around the nucleophile through hydrogen bonding, decreasing its reactivity.[8]
-
-
Temperature: Increasing the temperature can provide the necessary energy to overcome the activation barrier. However, this must be done cautiously as higher temperatures can also favor the competing elimination (E2) reaction.[11] Monitor your reaction by TLC or GC-MS to find the optimal balance.
Question 2: I'm getting a significant amount of an alkene byproduct. How can I favor substitution over elimination?
Answer:
The formation of an alkene indicates that an E2 elimination reaction is competing with your desired Sₙ2 substitution.[12][13][16] This is very common with sterically hindered substrates because the nucleophile, acting as a base, finds it easier to abstract a β-hydrogen than to attack the crowded electrophilic carbon.[16][17]
Decision Workflow to Minimize Elimination:
A workflow to minimize elimination byproducts.
Strategic Adjustments:
-
Lower the Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature can significantly favor the Sₙ2 pathway.
-
Choose a Non-Basic Nucleophile: The key is to select a reagent that is a strong nucleophile but a weak base.
-
Good Choices: Halide ions (I⁻, Br⁻), azide (N₃⁻), cyanide (CN⁻), and thiolates (RS⁻) are excellent nucleophiles with low basicity.[12][13]
-
Poor Choices (Promote E2): Alkoxides (RO⁻) like ethoxide or tert-butoxide are strong bases and will heavily favor elimination, especially with hindered substrates.[11][13]
-
-
Use a Sterically Hindered Base (If Elimination is the Goal): Conversely, if you wanted to favor elimination, a strong, sterically hindered base like potassium tert-butoxide (KOtBu) is the reagent of choice. Its bulk prevents it from acting as a nucleophile, so it primarily functions as a base.[12][13]
Advanced Strategies & FAQs
Question 3: Are there alternative mechanisms to achieve substitution if Sₙ2 is not viable?
Answer:
Yes. When the Sₙ2 pathway is blocked, you may need to consider conditions that favor an Sₙ1 mechanism or utilize modern catalytic methods.
1. Forcing an Sₙ1 Reaction: The Sₙ1 reaction proceeds through a carbocation intermediate. Steric hindrance is not a barrier for this mechanism; in fact, the alkyl groups help stabilize the carbocation.[14]
-
Mechanism: The leaving group departs first, forming a planar sp²-hybridized carbocation. The nucleophile then attacks this intermediate.[4][5][14]
-
Requirements for Sₙ1:
-
Substrate: Must be able to form a relatively stable carbocation (secondary or tertiary). A substrate with a 3-methyl group is often secondary or tertiary, which is favorable.
-
Solvent: A polar protic solvent (e.g., water, ethanol, formic acid) is required to stabilize the carbocation intermediate and the departing leaving group.[14][15]
-
Nucleophile: A weak, non-basic nucleophile is used (often the solvent itself, in a "solvolysis" reaction).[15]
-
-
Caution: Sₙ1 reactions often compete with E1 elimination reactions and can lead to racemic mixtures if the starting material is chiral.[15]
2. Catalytic Approaches: Modern organic synthesis offers powerful catalytic methods that operate through mechanisms entirely different from classical nucleophilic substitutions. These are particularly useful for forming C-C or C-heteroatom bonds at hindered centers.
-
Cross-Coupling Reactions: For C-C bond formation, reactions like Suzuki, Negishi, or Kumada coupling can be highly effective. These involve an organometallic nucleophile and a palladium or nickel catalyst.
-
Copper-Catalyzed Reactions: Copper catalysts are known to facilitate substitutions on hindered centers, often through mechanisms involving oxidative addition and reductive elimination.[18][19]
-
Photoredox Catalysis: Light-driven reactions can generate radical intermediates that bypass the steric constraints of traditional ionic pathways, enabling the formation of challenging bonds.[20]
Question 4: How do I experimentally confirm that substitution has occurred and quantify the product ratio?
Answer:
Proper product characterization is essential. A combination of chromatographic and spectroscopic techniques should be used to confirm the identity of your product and determine the ratio of substitution to elimination.
Step-by-Step Experimental Protocol: Product Analysis
-
Reaction Workup:
-
Quench the reaction with an appropriate aqueous solution (e.g., water or saturated ammonium chloride).
-
Perform a liquid-liquid extraction using a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to separate the organic products from the aqueous phase.
-
Wash the combined organic layers with brine to remove residual water.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification (if necessary):
-
Purify the crude product mixture using flash column chromatography on silica gel to separate the substitution product from the elimination byproduct and any remaining starting material.[21]
-
-
Analysis and Quantification:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent first-pass technique. It will separate the components of your crude mixture and provide the mass of each, allowing you to tentatively identify the substitution and elimination products based on their expected molecular weights. The relative peak areas can give a preliminary ratio of products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This is the most powerful tool for structural confirmation. The substitution product will have characteristic peaks corresponding to the protons near the newly installed nucleophile. The elimination product will show distinctive signals in the alkene region (typically 4.5-6.5 ppm). Integration of key, well-separated peaks for each product can be used to calculate a precise molar ratio.
-
¹³C NMR: This will confirm the number of unique carbons in your products. The elimination product will show two sp²-hybridized carbon signals (typically 100-150 ppm).
-
-
References
-
Steric Effects and Solvent Effects on SN2 Reactions | The Journal of Physical Chemistry A. (2009). pubs.acs.org. [Link]
-
Competition between substitution and elimination. (2021). Chemistry LibreTexts. [Link]
-
Steric Hindrance in SN2 and SN1 Reactions. (2025). Chemistry Steps. [Link]
-
Nucleophilic Substitution (SN1, SN2). Organic Chemistry Portal. [Link]
-
Factors affecting rate of nucleophilic substitution reactions. (2022). Organic Chemistry 1: An open textbook. [Link]
-
Competition between substitution and elimination. (2023). Chemistry LibreTexts. [Link]
-
Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. (2022). PMC. [Link]
-
Solvent effects and steric effects in electrophilic and nucleophilic substitution reactions. (2017). University of Surrey. [Link]
-
Nucleophilic substitution at sterically hindered carbon centers. (2023). ResearchGate. [Link]
-
Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? | The Journal of Physical Chemistry A. (2022). ACS Publications. [Link]
-
Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy. (2013). YouTube. [Link]
-
Substitution versus Elimination. Vanderbilt University. [Link]
-
Sterically Hindered Substrates Will Reduce the SN2 Reaction Rate. Clackamas Community College. [Link]
-
Effect of sterics on Sn2 reactions. (2019). Chemistry LibreTexts. [Link]
-
What Makes A Good Nucleophile?. (2012). Master Organic Chemistry. [Link]
-
Substitution Reactions (on Saturated Carbons). Making Molecules. [Link]
-
Electrophiles. (2019). Chemistry LibreTexts. [Link]
-
Electrophiles. (2022). Chemistry LibreTexts. [Link]
-
Nucleophiles and Electrophiles on the MCAT. MedLife Mastery. [Link]
-
SN2 Reaction Explained | Mechanism, Steric Inversion, and When It Won't Happen. (2025). YouTube. [Link]
-
Beyond Carbon: Enantioselective and Enantiospecific Reactions with Catalytically Generated Boryl- and Silylcopper Intermediates | ACS Central Science. (2020). ACS Publications. [Link]
-
Carbon chain synthesis by allylic substitution, allylation. Organic Chemistry Portal. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to 19F NMR Chemical Shifts for Poly-substituted Fluorobenzenes
For researchers, synthetic chemists, and professionals in drug development, the precise characterization of poly-substituted fluorobenzenes is a frequent and critical task. The strategic incorporation of fluorine atoms into aromatic systems can dramatically alter a molecule's physicochemical and biological properties. Consequently, unambiguous structural elucidation is paramount. Among the arsenal of analytical techniques, 19F Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a uniquely powerful tool for this purpose.
This guide provides an in-depth exploration of 19F NMR chemical shifts in poly-substituted fluorobenzenes, offering both foundational knowledge and practical, field-proven insights. We will delve into the factors governing these chemical shifts, present a curated collection of experimental data, and provide a detailed protocol for acquiring high-quality spectra. Furthermore, we will objectively compare the utility of 19F NMR with other common analytical techniques, empowering you to make informed decisions in your analytical workflows.
The Unique Power of 19F NMR for Fluorobenzene Analysis
The 19F nucleus possesses several properties that make it exceptionally well-suited for the analysis of fluorinated compounds. With a nuclear spin of 1/2 and 100% natural abundance, the 19F nucleus is highly receptive to NMR measurements, ranking third in sensitivity only to the proton (¹H) and tritium (³H) nuclei.[1] What truly sets 19F NMR apart is its vast chemical shift dispersion, which can span over 800 ppm.[2] This wide range minimizes the likelihood of signal overlap, a common challenge in ¹H NMR, especially for complex molecules.[3]
The chemical shift in 19F NMR is exquisitely sensitive to the local electronic environment of the fluorine nucleus. Unlike ¹H NMR, where diamagnetic effects are dominant, 19F chemical shifts are significantly influenced by the paramagnetic contribution to shielding.[2] This heightened sensitivity means that even subtle changes in the substitution pattern on a fluorobenzene ring can lead to substantial and predictable changes in the 19F chemical shifts, providing a rich source of structural information.
Navigating the Landscape of 19F Chemical Shifts in Poly-substituted Fluorobenzenes
The 19F chemical shift of a fluorine atom on a benzene ring is a function of several key factors, including the electronic nature of other substituents, their relative positions, and the solvent used for the measurement.
The Influence of Substituents: An interplay of Inductive and Resonance Effects
Substituents on a fluorobenzene ring exert a profound influence on the 19F chemical shift through a combination of inductive and resonance effects. Electron-withdrawing groups tend to deshield the fluorine nucleus, causing a downfield shift (to a less negative or more positive ppm value), while electron-donating groups increase shielding, resulting in an upfield shift (to a more negative ppm value).[4]
A notable phenomenon in poly-fluorinated benzenes is the "ortho effect," where a fluorine atom positioned ortho to another fluorine atom will experience a significant upfield shift of approximately 25 ppm compared to what would be expected from simple additivity.[5]
The following table provides a compilation of experimental 19F NMR chemical shifts for a selection of di- and tri-substituted fluorobenzenes, illustrating the impact of various substituents and their positions. All chemical shifts are referenced to CFCl₃ (0 ppm).
| Compound | Substituents | Fluorine Position | Chemical Shift (ppm) | Solvent |
| 1,2-Difluorobenzene | -F, -F | 1, 2 | -139.1 | Neat |
| 1,3-Difluorobenzene | -F, -F | 1, 3 | -110.1 | Neat |
| 1,4-Difluorobenzene | -F, -F | 1, 4 | -120.1 | Neat |
| 1,2,3-Trifluorobenzene | -F, -F, -F | 1, 3 | -137.6 | CCl₄ |
| 2 | -163.5 | CCl₄ | ||
| 1,2,4-Trifluorobenzene | -F, -F, -F | 1 | -138.9 | CCl₄ |
| 2 | -155.0 | CCl₄ | ||
| 4 | -142.2 | CCl₄ | ||
| 1,3,5-Trifluorobenzene | -F, -F, -F | 1, 3, 5 | -109.8 | CCl₄ |
| 1-Fluoro-2-nitrobenzene | -F, -NO₂ | 1 | -118.9 | CDCl₃ |
| 1-Fluoro-3-nitrobenzene | -F, -NO₂ | 1 | -110.3 | CDCl₃ |
| 1-Fluoro-4-nitrobenzene | -F, -NO₂ | 1 | -104.9 | CDCl₃ |
| 2,4-Difluoronitrobenzene | -F, -F, -NO₂ | 2 | -130.1 | CDCl₃ |
| 4 | -107.8 | CDCl₃ |
Note: Chemical shifts are approximate and can vary with solvent and concentration.
Predicting 19F Chemical Shifts: Empirical and Computational Approaches
For novel poly-substituted fluorobenzenes, predicting the 19F chemical shifts can be invaluable for structural confirmation. Two primary approaches are employed:
-
Empirical Prediction using Substituent Chemical Shifts (SCS): This method relies on the principle of additivity, where the chemical shift of a fluorine atom in a poly-substituted benzene can be estimated by adding the SCS values of each substituent to the chemical shift of fluorobenzene (-113.15 ppm in CCl₄).[6] While a useful first approximation, this method has its limitations, particularly when strong resonance interactions or steric hindrance between substituents are present, leading to deviations from additivity.
-
Quantum Mechanical Calculations: Density Functional Theory (DFT) has emerged as a powerful tool for the accurate prediction of NMR chemical shifts.[7] By calculating the isotropic shielding constants of the fluorine nuclei, one can obtain theoretical chemical shifts that often show excellent correlation with experimental values, with mean absolute deviations of 2-3 ppm being achievable.[7][8] For highly accurate predictions, it is often necessary to apply scaling factors derived from a training set of known compounds.[7]
A Field-Proven Protocol for Acquiring High-Quality 19F NMR Spectra
The following protocol outlines the key steps for obtaining reliable and high-resolution 19F NMR spectra of poly-substituted fluorobenzenes. The causality behind each step is explained to ensure a self-validating system.
Experimental Protocol 1: Sample Preparation and Data Acquisition
-
Sample Preparation:
-
Solvent Selection: Choose a deuterated solvent that provides good solubility for your compound. Common choices include CDCl₃, acetone-d₆, and DMSO-d₆. Be aware that solvent choice can influence chemical shifts, so consistency is key for comparative studies.
-
Concentration: For routine 1D 19F NMR, a concentration of 5-10 mg in 0.5-0.7 mL of solvent is typically sufficient.[8]
-
Internal Standard (Optional but Recommended): For precise chemical shift referencing, an internal standard can be used. Common standards include CFCl₃ (0 ppm), C₆F₆ (-164.9 ppm), and trifluoroacetic acid (-76.55 ppm).[3] Alternatively, modern spectrometers can use an external reference and lock signal for accurate referencing.
-
-
Spectrometer Setup and Data Acquisition:
-
Tuning and Matching: Ensure the NMR probe is properly tuned to the 19F frequency to maximize sensitivity.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity for the best possible resolution.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment is usually sufficient for routine analysis.
-
Spectral Width: Set a wide spectral width (e.g., -250 to 50 ppm) to ensure all fluorine signals are captured, given the broad chemical shift range of 19F.[2]
-
Acquisition Time (AT): A typical AT of 1-2 seconds is a good starting point.
-
Relaxation Delay (D1): A D1 of 1-2 seconds is generally adequate for qualitative analysis. For quantitative measurements, a longer D1 (5-7 times the longest T₁) is necessary to ensure full relaxation of all fluorine nuclei.[9]
-
Number of Scans (NS): The high sensitivity of 19F often means that a sufficient signal-to-noise ratio can be achieved with a relatively low number of scans (e.g., 16-64).
-
Decoupling: For simplified spectra, proton decoupling (¹H decoupling) is commonly employed to remove ¹H-¹⁹F coupling.[2] For even simpler spectra, especially in highly fluorinated compounds, both ¹H and ¹³C decoupling can be used.[10]
-
-
-
Data Processing:
-
Fourier Transformation: Apply an exponential multiplication (line broadening) of 0.3-1.0 Hz to improve the signal-to-noise ratio before Fourier transformation.
-
Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.
-
Referencing: Reference the spectrum to the internal standard or an external reference.
-
A Comparative Guide: 19F NMR vs. Alternative Analytical Techniques
While 19F NMR is a powerful tool, a comprehensive analytical strategy often involves the use of multiple techniques. The following section compares the performance of 19F NMR with other common methods for the characterization of poly-substituted fluorobenzenes.
| Technique | Strengths for Poly-substituted Fluorobenzene Analysis | Weaknesses |
| 19F NMR | - High Sensitivity & 100% Natural Abundance: Allows for rapid data acquisition with small sample amounts.[1]- Wide Chemical Shift Range: Minimizes signal overlap and provides high resolution.[3]- Direct Observation of Fluorine Environment: Provides unambiguous information about the number and chemical environment of fluorine atoms.[11]- Sensitive to Isomeric Differences: Can readily distinguish between constitutional isomers. | - Requires a Fluorine Atom: Not applicable to non-fluorinated compounds.- Potentially Complex Coupling Patterns: ¹H-¹⁹F and ¹⁹F-¹⁹F coupling can complicate spectra, though decoupling can mitigate this.[2] |
| ¹H NMR | - Ubiquitous and Readily Available: Standard technique in all chemistry labs.- Provides Information on Proton Environment: Complements 19F NMR data for a complete structural picture.[12] | - Limited Chemical Shift Range: Increased likelihood of signal overlap, especially in complex aromatic regions.- Complex Coupling Patterns: ¹H-¹H coupling in the aromatic region can be difficult to interpret. |
| ¹³C NMR | - Provides Information on the Carbon Skeleton: Confirms the number and type of carbon atoms.- Can show ¹³C-¹⁹F Coupling: Provides additional structural information.[12] | - Low Natural Abundance and Sensitivity: Requires longer acquisition times or more concentrated samples.- Signal Overlap: Can still be an issue in complex molecules. |
| Mass Spectrometry (MS) | - Provides Accurate Mass and Molecular Formula: Essential for confirming elemental composition.- Fragmentation Patterns Can Provide Structural Information: Can help in identifying substituents. | - Difficulty in Distinguishing Isomers: Positional isomers often have identical mass and similar fragmentation patterns.- Does Not Directly Probe the Fluorine Environment: Provides no information on the chemical shift. |
The choice of analytical technique is dictated by the specific question being asked. For the initial identification and structural confirmation of a novel poly-substituted fluorobenzene, the combination of 19F NMR, ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry provides the most comprehensive and unambiguous data.
Conclusion
19F NMR spectroscopy is an indispensable technique for any researcher working with poly-substituted fluorobenzenes. Its high sensitivity, wide chemical shift dispersion, and direct probing of the fluorine environment provide a wealth of structural information that is often difficult to obtain with other methods. By understanding the factors that influence 19F chemical shifts, employing robust experimental protocols, and intelligently combining 19F NMR with other analytical techniques, researchers can confidently and efficiently elucidate the structures of these important molecules, accelerating discovery and development in their respective fields.
References
- Adcock, W., & Kitching, W. (1964). FLUORINE-19 SUBSTITUENT CHEMICAL SHIFTS (scs). Journal of the American Chemical Society, 86(4), 743–744.
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A Comparative Guide to HPLC Method Development for Purity Analysis of Thioether Building Blocks
In the landscape of modern drug discovery and development, thioether building blocks represent a cornerstone of medicinal chemistry. Their presence in a multitude of pharmacologically active molecules underscores the critical need for robust analytical methods to ensure their purity and, by extension, the safety and efficacy of the final drug product. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) strategies for the purity analysis of these vital compounds. We will move beyond rote procedural descriptions to explore the underlying rationale for methodological choices, grounded in scientific principles and regulatory expectations.
The Analytical Challenge: Understanding the Thioether Moiety
Thioethers, characterized by a sulfur atom bonded to two alkyl or aryl groups, present unique challenges in HPLC analysis. Their moderate polarity and potential for oxidation to sulfoxides and sulfones necessitate careful consideration of stationary and mobile phase chemistry. Furthermore, the lack of a strong chromophore in many aliphatic thioethers can complicate detection. A successful purity method must not only separate the parent thioether from starting materials and synthetic byproducts but also resolve potential degradants.
Strategic Approaches to HPLC Method Development: A Comparative Analysis
The development of a stability-indicating HPLC method is a multi-faceted process that begins with a thorough understanding of the analyte and potential impurities. Here, we compare common strategies, highlighting their strengths and weaknesses in the context of thioether analysis.
Stationary Phase Selection: The Foundation of Separation
The choice of stationary phase is arguably the most critical factor in achieving the desired separation. While C18 columns are the workhorse of reversed-phase chromatography, other phases may offer superior selectivity for thioethers and their related impurities.[1][2]
| Stationary Phase | Principle of Separation | Advantages for Thioether Analysis | Disadvantages for Thioether Analysis |
| C18 (Octadecyl) | Primarily hydrophobic interactions.[1] | Excellent retention for non-polar to moderately polar compounds. Widely available with diverse selectivities. | May provide insufficient retention for very polar thioethers. Potential for secondary interactions with residual silanols. |
| C8 (Octyl) | Less hydrophobic than C18.[2] | Better peak shape for some basic thioethers due to reduced hydrophobic interactions. | May not provide adequate separation for complex mixtures of non-polar impurities. |
| Phenyl-Hexyl | π-π interactions, hydrophobic interactions, and shape selectivity. | Enhanced selectivity for aromatic thioethers and their impurities. Can differentiate between structurally similar compounds. | May exhibit different selectivity compared to traditional alkyl phases, requiring more development time. |
| Polar-Embedded | Hydrophobic interactions with a polar functional group embedded in the alkyl chain. | Improved peak shape for basic compounds. Compatible with highly aqueous mobile phases. | Can have different retention characteristics that may not be ideal for all thioether separations. |
Expert Insight: For novel thioether building blocks, a screening approach utilizing columns with orthogonal selectivities (e.g., a standard C18, a phenyl-hexyl, and a polar-embedded phase) is a highly effective strategy to quickly identify the most promising stationary phase.
Mobile Phase Optimization: Driving Selectivity and Resolution
The mobile phase composition fine-tunes the separation achieved by the stationary phase.[3] Key parameters to consider include the organic modifier, pH, and buffer system.
Organic Modifier: Acetonitrile vs. Methanol
| Organic Modifier | Properties | Impact on Thioether Analysis |
| Acetonitrile | Lower viscosity, lower UV cutoff. | Generally provides sharper peaks and better resolution. Preferred for gradient elution due to lower backpressure. |
| Methanol | Higher viscosity, higher UV cutoff. | Can offer different selectivity compared to acetonitrile, which can be advantageous for resolving critical pairs. |
Mobile Phase pH and Buffers
For ionizable thioethers or impurities, controlling the mobile phase pH is crucial for consistent retention times and good peak shape. A buffered mobile phase maintains a constant pH throughout the analysis.[4]
-
Acidic pH (e.g., 0.1% Formic Acid or Trifluoroacetic Acid): Suppresses the ionization of acidic silanol groups on the stationary phase, reducing peak tailing for basic analytes.
-
Neutral pH (e.g., Phosphate or Acetate Buffers): Useful when the analyte has limited stability at low pH. Ammonium acetate is a good choice for LC-MS compatibility.[5]
Expert Insight: When developing a method for a new thioether, begin with a generic gradient using acetonitrile and 0.1% formic acid in water. This provides a good starting point to assess the retention behavior and peak shape of the main component and any impurities.
A Practical Workflow for HPLC Method Development
The following workflow provides a systematic and efficient approach to developing a robust purity method for thioether building blocks.
Caption: A logical workflow for HPLC method development.
Experimental Protocol: Forced Degradation Study
Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method.[6][7][8] This involves subjecting the thioether building block to harsh conditions to intentionally generate degradation products.[6][9][10]
Objective: To identify potential degradation products and ensure they are resolved from the main analyte peak.
Materials:
-
Thioether Building Block
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC-grade water, acetonitrile, and methanol
-
Appropriate HPLC column and system
Procedure:
-
Acid Hydrolysis: Dissolve the thioether in a suitable solvent and add an equal volume of 1 M HCl. Heat the solution at 60-80°C for a predetermined time (e.g., 2, 4, 8 hours). Neutralize with 1 M NaOH before analysis.[9]
-
Base Hydrolysis: Dissolve the thioether in a suitable solvent and add an equal volume of 1 M NaOH. Heat the solution at 60-80°C for a predetermined time. Neutralize with 1 M HCl before analysis.[9]
-
Oxidative Degradation: Dissolve the thioether in a suitable solvent and add an equal volume of 3% H₂O₂. Store at room temperature for a predetermined time (e.g., 2, 8, 24 hours).[9]
-
Thermal Degradation: Store the solid thioether in an oven at an elevated temperature (e.g., 80-100°C) for a set period.[9]
-
Photolytic Degradation: Expose a solution of the thioether to UV and visible light according to ICH Q1B guidelines.
Analysis: Analyze the stressed samples using the developed HPLC method alongside a control (unstressed) sample. The goal is to achieve baseline separation of all degradation products from the parent peak.
Detection Techniques: Seeing the Unseen
While UV detection is the most common technique in HPLC, it may not be suitable for all thioethers, especially those lacking a strong chromophore.[11]
| Detection Method | Principle | Advantages for Thioether Analysis | Disadvantages for Thioether Analysis |
| UV-Visible | Measures the absorbance of light by the analyte. | Simple, robust, and widely available. | Not suitable for compounds with no or weak chromophores. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Highly sensitive and selective. Provides structural information for impurity identification. | More complex and expensive than UV detection. |
| Charged Aerosol Detection (CAD) | Nebulizes the eluent and detects charged particles. | Universal detection for non-volatile and semi-volatile compounds. | Response is not directly proportional to mass, requiring calibration. |
| Electrochemical Detection (PED) | Measures the current resulting from oxidation or reduction of the analyte. | Highly sensitive for electroactive compounds, including some sulfur-containing molecules.[12] | Can be susceptible to matrix effects and requires careful optimization. |
Expert Insight: For comprehensive purity analysis, especially during early-stage development, coupling HPLC with mass spectrometry (LC-MS) is invaluable for identifying unknown impurities and degradation products.
Method Validation: Ensuring Trustworthiness and Compliance
Once a suitable method is developed, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is fit for its intended purpose.[13][14][15]
Caption: Key parameters for HPLC method validation.
The validation process provides documented evidence that the method is accurate, precise, specific, and robust over the specified range.[15][16]
Conclusion
The development of a robust and reliable HPLC method for the purity analysis of thioether building blocks is a systematic process that requires a deep understanding of chromatographic principles and the specific chemistry of the analytes. By judiciously selecting the stationary phase, optimizing the mobile phase, and employing appropriate detection techniques, a method that is both scientifically sound and compliant with regulatory expectations can be achieved. The comparative approaches and practical workflow detailed in this guide provide a solid framework for researchers, scientists, and drug development professionals to successfully navigate the challenges of analyzing these critical pharmaceutical building blocks. Adherence to established guidelines from bodies like the USP and ICH is paramount for ensuring the quality and consistency of analytical results.[17][18][19][20]
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U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]
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Agilent Technologies. Understanding the Latest Revisions to USP <621>. [Link]
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Waters Corporation. Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. [Link]
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Element Lab Solutions. USP 621 Changes. [Link]
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ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
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Scribd. ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. [Link]
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International Council for Harmonisation. ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
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Ziegler, S. J., & Sticher, O. (1989). Optimization of the mobile phase for HPLC separation of S-alk(en)yl-L-cysteine derivatives and their corresponding sulfoxide isomers. Journal of Liquid Chromatography, 12(2), 199-216. [Link]
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International Council for Harmonisation. Quality Guidelines. [Link]
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Ziegler, S. J., & Sticher, O. (1989). Optimization of the Mobile Phase for HPLC Separation of S-Alk(en)yl-L-Cysteine Derivatives and Their Corresponding Sulfoxide Isomers. Journal of Liquid Chromatography, 12(2), 199-216. [Link]
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Academia.edu. Determination of thio-based additives for biopharmaceuticals by pulsed electrochemical detection following HPLC. [Link]
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ResearchGate. HPLC Quantification of Thioether Antioxidants in Polyethylene after Dissolution of the Polymer under Pressure in an Aliphatic Solvent. [Link]
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National Center for Biotechnology Information. Quantification of Intracellular Thiols by HPLC-Fluorescence Detection. [Link]
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ResolveMass Laboratories. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
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ACS Publications. Qualitative and Quantitative Evaluation of Sulfur-Containing Compound Types in Heavy Crude Oil and Its Fractions. [Link]
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Drawell. Strategies for Method Development and Optimization in HPLC. [Link]
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National Center for Biotechnology Information. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. [Link]
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ACS Publications. Simple Quantitative Determination of Potent Thiols at Ultratrace Levels in Wine by Derivatization and High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC-MS/MS) Analysis. [Link]
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Journal of Food and Drug Analysis. Development and validation of an HPLC method for determination of purity of Sn-ADAM, a novel precursor of serotonin transporter SPECT imaging agent I-123-ADAM. [Link]
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DiVA portal. Method development for the determination of thiols using HPLC with fluorescence detection. [Link]
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mass spectrometry fragmentation pattern of C8H8BrFS compounds
[fontname="Arial", fontsize=9,
Caption: Divergent GC-EI-MS and LC-ESI-MS/MS fragmentation pathways for C8H8BrFS compounds.
Experimental Protocols (Self-Validating Systems)
To ensure high-fidelity data generation, the following methodologies are designed as self-validating workflows. The successful execution of these protocols is confirmed by the presence of the 1:1 isotopic doublet in the precursor scans and the m/z 95 terminal fragment in the product scans.
Protocol A: GC-EI-MS Workflow (Optimal for Structural Fingerprinting)
-
Sample Preparation: Dissolve the C8H8BrFS compound in GC-grade dichloromethane to a final concentration of 10 µg/mL. Ensure the sample is free of water to prevent column degradation.
-
Chromatographic Separation: Inject 1 µL (split ratio 10:1) into a GC system equipped with a standard DB-5MS capillary column (30 m × 0.25 mm, 0.25 µm film thickness). Use ultra-high purity Helium as the carrier gas at a constant flow rate of 1.0 mL/min.
-
Temperature Gradient: Set the initial oven temperature to 60°C (hold for 1 min), ramp at 15°C/min to 280°C, and hold for 5 minutes to ensure complete elution of the halogenated thioether.
-
Ionization & Detection: Operate the mass spectrometer in Electron Ionization (EI) mode at a standard 70 eV. Set the ion source temperature to 230°C and the quadrupole to 150°C. Acquire data in full scan mode (m/z 50–350).
Protocol B: LC-ESI-MS/MS Workflow (Optimal for Trace Quantitation)
-
Sample Preparation: Dilute the analyte in a 50:50 mixture of Methanol and LC-MS grade Water containing 0.1% Formic Acid to a concentration of 1 µg/mL. The acidic modifier is critical for driving
formation. -
Chromatographic Separation: Inject 5 µL onto a C18 reversed-phase column (e.g., 2.1 × 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes at a flow rate of 0.3 mL/min.
-
-
Ionization: Operate the ESI source in positive ion mode. Set the capillary voltage to 3.5 kV and the desolvation gas temperature to 350°C.
-
Tandem MS (CID): Isolate the
precursor ions (m/z 235 and 237) in Q1. Apply Collision-Induced Dissociation (CID) using Argon gas. Ramp the collision energy from 15 eV to 35 eV to capture both the initial HBr loss (m/z 155) and the higher-energy formation of the fluorophenyl cation (m/z 95). Scan product ions in Q3 (m/z 50–250).
References
-
PubChemLite - 1-[(2-bromoethyl)sulfanyl]-3-fluorobenzene (C8H8BrFS). Université du Luxembourg.1
-
Protonation and methylation of thiophenol, thioanisole and their halogenated derivatives: Mass spectrometric and computational study. ResearchGate. 2
-
Hydrogen transfer-induced S–C rearrangement in the molecular ion of thioanisole derivatives with site-specificity. Analyst (RSC Publishing).
-
Isotopes in Mass Spectrometry. Chemistry Steps. 3
Sources
Decoding Molecular Fingerprints: A Comparative Guide to IR Spectroscopy of Methylthio and Aryl Halide Groups
For researchers and professionals in drug development and chemical synthesis, the precise identification of functional groups is a cornerstone of molecular characterization. Infrared (IR) spectroscopy remains a frontline technique for this purpose, offering a rapid, non-destructive, and highly informative snapshot of a molecule's vibrational modes. This guide provides an in-depth, comparative analysis of the characteristic IR spectroscopic signatures of two crucial functional groups: the methylthio (CH₃S-) group and aryl halides (Ar-X).
Moving beyond a simple recitation of peak positions, this document delves into the underlying principles governing these absorptions, offers practical guidance for spectral interpretation, and provides robust experimental protocols to ensure data integrity.
The Vibrational Language of Molecules
At its core, IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites specific vibrational modes within its covalent bonds.[1] These vibrations—stretches and bends—are analogous to the movements of springs, and their frequencies are determined by the mass of the connected atoms and the strength of the bond between them.[2][3] This relationship is the fundamental reason why different functional groups produce a unique pattern of absorption bands, creating a "molecular fingerprint".[4][5][6]
The IR spectrum is typically divided into two main areas: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).[2][5][6][7] While the former contains clearer, more isolated peaks corresponding to specific bond stretches (e.g., O-H, C=O), the latter is a complex area rich with the bending vibrations and single-bond stretches that are unique to the molecule as a whole.[4][5][6] Both the methylthio and aryl halide groups have key absorbances that fall within this intricate fingerprint region, demanding careful analysis.[8]
The Subtle Signature of the Methylthio Group (R-S-CH₃)
The methylthio group, a common moiety in pharmaceuticals and natural products, presents a more challenging identification puzzle via IR than many oxygen-containing functional groups. This is primarily because the key C-S bond vibrations are weak and located in the crowded fingerprint region.[3]
The primary vibrational modes to consider for a methylthio group are:
-
C-S Stretch: This is the most direct indicator of the thioether linkage. However, the C-S stretching vibration is typically weak in intensity because the bond has a relatively small change in dipole moment during vibration. Its position is also highly variable, generally appearing in the 710-570 cm⁻¹ range.[3] For aliphatic thioethers, such as those with a methyl group, this peak is often found between 700-650 cm⁻¹.[9]
-
CH₃ Bending/Rocking: The methyl group attached to the sulfur atom also exhibits characteristic bending (scissoring) and rocking vibrations. The symmetric CH₃ deformation (bending) appears around 1325-1300 cm⁻¹ and a characteristic methyl rock can sometimes be identified around 965-955 cm⁻¹. These can be useful confirmatory peaks, though they may overlap with other CH₃ vibrations in the molecule.
Expert Insight: The weakness of the C-S stretch is a critical point. Its absence should not be taken as definitive proof that a methylthio group is not present. It is often necessary to use this peak in conjunction with other data (e.g., NMR, Mass Spectrometry) and to look for the more subtle, but often more reliable, CH₃ bending and rocking vibrations associated with the group.
The Mass-Dependent Peaks of Aryl Halides (Ar-X)
Aryl halides are fundamental building blocks in organic synthesis. Their IR signatures are dominated by two main features: the stretching of the carbon-halogen (C-X) bond and the vibrations of the aromatic ring itself.
Carbon-Halogen (C-X) Stretching
The most diagnostic feature of an aryl halide is the C-X stretching vibration. The position of this peak is highly dependent on the mass of the halogen atom, a clear demonstration of the mass-on-a-spring principle. As the mass of the halogen increases, the vibrational frequency (wavenumber) decreases significantly.[2]
| Aryl Halide (Ar-X) | C-X Stretching Frequency (cm⁻¹) | Intensity |
| Aryl Fluoride (Ar-F) | 1400 - 1000[8][10] | Strong |
| Aryl Chloride (Ar-Cl) | 840 - 600[10][11] | Strong |
| Aryl Bromide (Ar-Br) | 700 - 500[8][10] | Strong |
| Aryl Iodide (Ar-I) | < 600[11] | Strong |
Causality: The C-F bond is the strongest and involves the lightest halogen, resulting in the highest frequency vibration. Conversely, the C-I bond is the weakest and involves the heaviest halogen, pushing its absorption to the lowest frequencies, often near the operational limit of standard FTIR spectrometers.[8]
Aromatic Ring Vibrations
The presence of a halogen substituent also influences the vibrations of the benzene ring.
-
Aromatic C-H Stretch: These appear as a group of weak to medium bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹), confirming the presence of hydrogens on an sp²-hybridized carbon.[12][13][14][15]
-
Aromatic C=C Stretch: In-ring carbon-carbon double bond stretches appear as a pair of medium-intensity bands in the 1625-1440 cm⁻¹ region.[11][13][15]
-
C-H Out-of-Plane (OOP) Bending: These strong absorptions in the 900-675 cm⁻¹ region are highly diagnostic of the substitution pattern on the aromatic ring.[13][15] The presence of a halogen will contribute to this pattern, and analyzing this region can help determine the number and position of substituents.
Comparative Analysis: Distinguishing and Identifying
| Feature | Methylthio Group (Ar-S-CH₃) | Aryl Halide (Ar-X) | Key Differentiators & Considerations |
| Primary Diagnostic Peak | C-S Stretch | C-X Stretch | Position & Intensity: C-X stretches are strong and their position is highly predictable based on the halogen. The C-S stretch is weak and less positionally defined. |
| Frequency Range | 710 - 570 cm⁻¹ (weak) | 1400 - 500 cm⁻¹ (strong, varies with X) | An aryl fluoride peak (1400-1000 cm⁻¹) is unlikely to be confused with a methylthio group. Overlap is possible between C-S and C-Cl/C-Br/C-I stretches, requiring analysis of other spectral features. |
| Confirmatory Peaks | CH₃ bending (~1325 cm⁻¹) and rocking (~960 cm⁻¹) | Aromatic C-H (>3000 cm⁻¹), C=C (~1600-1440 cm⁻¹), and C-H OOP bends (900-675 cm⁻¹) | The presence of sharp aromatic peaks is a clear indicator for an aryl compound. For methylthio, the absence of these and the presence of methyl-related vibrations are key. |
| Interpretation Challenges | The C-S stretch is often weak and can be lost in the fingerprint region. | C-Br and C-I stretches may be below the cutoff of instruments using NaCl optics. KBr or ATR setups are preferred.[8] | Trustworthiness: Always consider the entire spectrum. Do not base an identification on a single, weak peak. The pattern of absorptions provides a more reliable identification. |
Experimental Protocols for High-Fidelity Spectra
Obtaining a clean, interpretable IR spectrum is paramount. The choice of sampling technique depends on the physical state of the sample. Attenuated Total Reflectance (ATR) has become the most common method for its ease of use and minimal sample preparation.[16][17][18]
Protocol 1: ATR-FTIR Analysis of Solid or Liquid Samples
Attenuated Total Reflectance (ATR) is a versatile technique for analyzing a wide range of samples with minimal preparation.[16][17][19][20]
Methodology:
-
Crystal Cleaning: Ensure the ATR crystal (typically diamond or zinc selenide) is immaculately clean. Wipe gently with a soft tissue dampened with a volatile solvent (e.g., isopropanol or ethanol) and allow it to dry completely.
-
Background Spectrum: With the clean, empty ATR accessory in place, acquire a background spectrum. This is a critical self-validating step that measures the ambient atmosphere (H₂O, CO₂) and the instrument's response, which will be subtracted from the sample spectrum.
-
Sample Application:
-
Solids/Powders: Place a small amount of the sample onto the center of the ATR crystal. Use the built-in pressure clamp to apply firm, even pressure. This ensures good contact between the sample and the crystal surface, which is essential for a strong signal.[16][21]
-
Liquids/Pastes: Place a single drop of the liquid or a small smear of the paste directly onto the crystal.[16]
-
-
Sample Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.[22]
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: After analysis, thoroughly clean the sample from the crystal surface using a suitable solvent and soft tissue.
Protocol 2: Transmission Analysis using KBr Pellets (for Solids)
This traditional method is useful for obtaining high-quality spectra of solid samples.
Methodology:
-
Sample Preparation: Grind 1-2 mg of the solid sample to a fine powder using an agate mortar and pestle.[21]
-
Mixing: Add approximately 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) to the mortar. KBr is used because it is transparent to infrared radiation.[21] Mix thoroughly with the sample.
-
Pellet Pressing: Transfer the mixture to a pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent or translucent pellet.[21]
-
Background and Sample Scans: Acquire a background spectrum with the empty sample holder. Then, place the KBr pellet into the sample holder and acquire the sample spectrum.
Visualization of Key Concepts
To better understand the relationship between experimental procedure and data interpretation, the following diagrams illustrate the core workflow and the physical principles at play.
Caption: A streamlined workflow for acquiring reliable FTIR data using an ATR accessory.
Caption: The inverse relationship between atomic mass and vibrational frequency is key to identifying aryl halides.
Conclusion
The successful identification of methylthio and aryl halide functional groups by IR spectroscopy hinges on a nuanced understanding of their characteristic absorptions. While aryl halides provide strong, predictable peaks directly correlated with the halogen's mass, the methylthio group offers a more subtle signature, often requiring the analyst to piece together evidence from weak C-S stretches and associated methyl group vibrations. By employing robust experimental protocols, such as ATR-FTIR, and by carefully considering the entire spectral landscape rather than isolated peaks, researchers can confidently decode these molecular fingerprints, accelerating their research and development efforts.
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Alkyl and aryl halide infrared spectra. Chemistry. Available at: [Link]
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Interpreting an infrared spectrum. Crunch Chemistry. Available at: [Link]
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Infrared spectra and normal vibrations of O-methyl monothiocarbonate, S-methyldithiocarbonates and N-methylmonothiocarbamates. Indian Academy of Sciences. Available at: [Link]
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CONTRIBUTION TO THE INFRARED SPECTRA OF ORGANOSULPHUR COMPOUNDS. ResearchGate. Available at: [Link]
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Validation of Synthesis Routes for 2-Bromo-4-fluoro-3-methyl-1-(methylthio)benzene: A Comparative Guide
For drug development professionals and discovery chemists, the synthesis of densely functionalized aromatic building blocks often presents a significant regiochemical bottleneck. 2-Bromo-4-fluoro-3-methyl-1-(methylthio)benzene (CAS: 1879026-25-1) is a prime example of this challenge. Featuring a contiguous 1,2,3,4-tetrasubstituted benzene ring, the steric crowding between the methylthio (-SMe), bromo (-Br), methyl (-Me), and fluoro (-F) groups makes late-stage functionalization highly unpredictable.
As a Senior Application Scientist, I frequently evaluate synthetic pathways not just for their theoretical viability, but for their operational robustness. A reliable protocol must be a self-validating system —one where the mechanistic design inherently prevents the formation of inseparable isomeric mixtures.
This guide objectively compares the traditional Electrophilic Aromatic Substitution (EAS) approach against a validated, non-aqueous Sandmeyer-type thiolation route, providing the experimental data and mechanistic causality necessary to streamline your scale-up efforts.
Mechanistic Causality: Why Traditional EAS Fails
When attempting to synthesize 2-bromo-4-fluoro-3-methyl-1-(methylthio)benzene, the most intuitive approach is Route A : the direct electrophilic bromination of 4-fluoro-3-methylthioanisole. However, this route is fundamentally flawed due to conflicting steric and electronic gradients .
-
The Electronic Directing Effects: The -SMe group is a strong ortho/para director. Because the para position (C4) is blocked by the fluorine atom, electrophilic attack is forced to the ortho positions: C2 and C6.
-
The Steric Reality: Position C2 is flanked by the bulky -SMe group and the -Me group at C3. Position C6, however, is flanked only by the -SMe group and a hydrogen atom at C5.
-
The Result: Bromination overwhelmingly occurs at the less hindered C6 position, yielding 6-bromo-4-fluoro-3-methyl-1-(methylthio)benzene as the major product. The desired 2-bromo isomer is formed only in trace amounts.
To bypass this regiochemical failure, we must abandon C–H functionalization and utilize Route B : a non-aqueous Sandmeyer-type thiolation starting from 2-bromo-4-fluoro-3-methylaniline. By anchoring the regiochemistry to a pre-existing amine, we dictate the exact site of the -SMe introduction .
Fig 1. Mechanistic divergence between EAS and Sandmeyer-type thiolation pathways.
Quantitative Data Comparison
The experimental superiority of the Sandmeyer-type thiolation is evident when comparing the quantitative metrics of both routes. Route B not only provides a higher isolated yield but completely eliminates the need for tedious isomer separation.
| Parameter | Route A: Direct Bromination (EAS) | Route B: Sandmeyer Thiolation |
| Regioselectivity | Poor (15:85 desired:undesired) | Excellent (>99% desired) |
| Isolated Yield | 12% (post-HPLC separation) | 65% (post-flash chromatography) |
| Scalability | Low (Isomer separation is non-viable at scale) | High (Standard silica plug purification) |
| Mechanistic Control | Steric/Electronic gradient (Variable) | Pre-determined by amine position (Absolute) |
| Cost-Efficiency | Low (High waste of starting material) | High (Efficient atom utilization for target) |
Experimental Protocols & Self-Validation
A protocol is only as robust as its internal controls. Route B represents a self-validating system. The strict structural translation from the aniline precursor guarantees that if the product forms, it is unequivocally the correct regioisomer. Furthermore, the evolution of nitrogen gas provides real-time visual confirmation of diazonium decomposition, eliminating the ambiguity often associated with thermal reactions.
Protocol A: Direct Bromination (The Flawed Route)
-
Dissolve 4-fluoro-3-methylthioanisole (1.0 equiv) in dichloromethane (0.5 M).
-
Cool to 0 °C and add N-bromosuccinimide (NBS, 1.05 equiv) in portions.
-
Stir at room temperature for 4 hours.
-
Wash with water, dry over Na₂SO₄, and concentrate. Analytical Result: ¹H-NMR analysis reveals an 85:15 mixture favoring the 6-bromo isomer. The desired 2-bromo isomer cannot be isolated via standard crystallization.
Protocol B: Non-Aqueous Sandmeyer Thiolation (The Validated Route)
-
Solvation: In an oven-dried round-bottom flask purged with nitrogen, dissolve 2-bromo-4-fluoro-3-methylaniline (1.0 equiv) in anhydrous acetonitrile to achieve a 0.2 M concentration.
-
Disulfide Addition: Add dimethyl disulfide (DMDS, 1.5 equiv) to the stirring solution. Warm the reaction mixture gently to 30 °C.
-
Diazotization: Slowly add tert-butyl nitrite (t-BuONO, 1.2 equiv) dropwise via syringe.
-
Expert Insight: The immediate evolution of nitrogen gas serves as a visual kinetic indicator of diazonium formation and subsequent radical/cation generation.
-
-
Thermal Maturation: Once gas evolution subsides at 30 °C, attach a reflux condenser and heat the reaction to 80 °C for 2 hours. This ensures the complete thermal cleavage of any residual covalent diazo intermediates.
-
Workup & Isolation: Cool the mixture to room temperature and concentrate in vacuo. Purify the resulting dark oil via flash column chromatography (eluting with 100% hexanes) to isolate the pure target compound[1].
Fig 2. Step-by-step experimental workflow for the non-aqueous Sandmeyer thiolation.
Conclusion
For the synthesis of 2-bromo-4-fluoro-3-methyl-1-(methylthio)benzene, relying on the intrinsic directing groups of the arene (Route A) leads to catastrophic regiochemical failure due to steric crowding. By employing a non-aqueous Sandmeyer-type thiolation (Route B), chemists can leverage a self-validating pathway that locks the regiochemistry in place, ensuring high purity, excellent scalability, and reliable yields for downstream drug development applications.
References
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Nonaqueous Diazotization of Arylamines in the Presence of Dimethyldisulfide; The Convenient Synthesis of Arylmethylsulfides from Anilines Synthetic Communications, 31(12), 1857-1861 (2001). URL:[Link]
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March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (7th Edition) Wiley Online Library, Chapter 11: Aromatic Electrophilic Substitution. URL:[Link]
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A Senior Application Scientist's Guide to the Chromatographic Separation of Bromo-Fluoro-Methyl Isomers
For researchers, scientists, and professionals in drug development, the effective separation and analysis of structural isomers are paramount. Bromo-fluoro-methyl substituted compounds, a common motif in pharmaceuticals and agrochemicals, often present significant analytical challenges due to the subtle differences in the physicochemical properties of their isomers. This guide provides an in-depth comparison of chromatographic techniques for the separation of bromo-fluoro-methyl isomers, grounded in experimental data and established scientific principles. We will explore the nuances of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), offering insights into method development, optimization, and the selection of appropriate stationary and mobile phases.
The Challenge of Separating Bromo-Fluoro-Methyl Isomers
The separation of bromo-fluoro-methyl isomers is complicated by their similar molecular weights and boiling points. The position of the bromo, fluoro, and methyl groups on an aromatic ring or aliphatic chain can lead to only minor variations in polarity and volatility, making their resolution a non-trivial task. Effective chromatographic separation relies on exploiting these small differences through carefully selected analytical conditions.
Gas Chromatography (GC) for Isomer Separation
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds, making it well-suited for many bromo-fluoro-methyl isomers. The separation in GC is primarily governed by the compound's volatility and its interaction with the stationary phase within the column.
Choosing the Right Stationary Phase
The choice of the stationary phase is the most critical parameter in GC method development. The polarity of the stationary phase should be matched to the polarity of the analytes to achieve optimal separation.
-
Non-Polar Phases: Columns with 100% dimethylpolysiloxane or 5% diphenyl/95% dimethylpolysiloxane stationary phases are a good starting point for general-purpose separations of non-polar to moderately polar compounds.[1][2]
-
Intermediate and Polar Phases: For isomers with greater differences in polarity, stationary phases containing cyanopropylphenyl or trifluoropropyl groups can offer enhanced selectivity.[1][2] The trifluoropropyl phase, in particular, can exhibit unique interactions with halogenated compounds.
-
Specialty Phases: For complex separations, including chiral isomers, specialty columns are often required. Chiral stationary phases, often based on derivatized cyclodextrins, are designed to separate enantiomers.[3]
The underlying principle of separation in GC involves the differential partitioning of the analytes between the inert mobile phase (carrier gas) and the stationary phase.[4] Compounds that interact more strongly with the stationary phase will be retained longer in the column, resulting in later elution times.
Experimental Protocol: GC Separation of Bromofluorobenzaldehyde Isomers
This protocol is adapted from a method developed for the separation of ten isomers of bromofluoro benzaldehyde using a low thermal mass GC (LTM-GC), which allows for ultrafast temperature programming.
Instrumentation:
-
Gas Chromatograph: Agilent 7890A GC system with LTM-GC module
-
Column: DB-624 (30 m x 0.25 mm i.d., 1.4 µm film thickness)
-
Detector: Flame Ionization Detector (FID)
-
Injector: Split/splitless inlet
Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector Temperature: 250°C
-
Split Ratio: 50:1
-
Injection Volume: 1.0 µL
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 min
-
Ramp 1: 10°C/min to 120°C
-
Ramp 2: 25°C/min to 230°C, hold for 2 min
-
-
Detector Temperature: 280°C
Sample Preparation:
-
Prepare a stock solution of the isomer mixture at 1000 µg/mL in methanol.
-
Prepare working standards by diluting the stock solution with methanol to the desired concentrations (e.g., 1, 5, 10, 50, 100 µg/mL).
dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} caption: Workflow for GC analysis of bromo-fluoro-methyl isomers.
High-Performance Liquid Chromatography (HPLC) for Isomer Separation
HPLC is a versatile technique that can be applied to a wider range of compounds than GC, including those that are non-volatile or thermally labile. Separation in HPLC is based on the partitioning of analytes between the liquid mobile phase and the solid stationary phase.
Reversed-Phase HPLC: The Workhorse for Moderately Polar Isomers
Reversed-phase HPLC (RP-HPLC) is the most common mode of HPLC and is well-suited for the separation of moderately polar compounds like many bromo-fluoro-methyl isomers.
-
Stationary Phases: C18 (octadecylsilane) columns are the most popular choice for RP-HPLC due to their hydrophobicity and wide applicability.[5] For halogenated aromatic compounds, pentafluorophenyl (PFP) stationary phases can offer unique selectivity due to dipole-dipole, π-π, and halogen-π interactions.[6]
-
Mobile Phase: The mobile phase in RP-HPLC typically consists of a mixture of water and a miscible organic solvent, such as acetonitrile or methanol.[5] The separation is controlled by adjusting the ratio of the organic solvent to water. A higher percentage of organic solvent will decrease the retention time of the analytes.
Experimental Protocol: HPLC Separation of 2-Bromo-3'-fluoro-5'-methylbenzophenone
This protocol provides a starting point for developing an HPLC method for a bromo-fluoro-methyl substituted aromatic compound.[5]
Instrumentation:
-
HPLC System: Standard HPLC or UHPLC system with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase Solvents: HPLC grade acetonitrile and ultrapure water.
Chromatographic Conditions:
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient Program: 50% B to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: PDA detector, scan from 200-400 nm, with monitoring at a specific wavelength (e.g., 260 nm).
Method Optimization:
-
If the peaks elute too early, decrease the initial percentage of acetonitrile.
-
If the peaks elute too late, increase the initial percentage of acetonitrile.
-
Once an approximate elution composition is determined, an isocratic method can be developed for faster analysis.[5]
Chiral Chromatography: Separating Enantiomers
When bromo-fluoro-methyl isomers are chiral, their separation requires the use of a chiral stationary phase (CSP). Chiral chromatography can be performed using both GC and HPLC. The principle behind this technique is the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase.[7] These diastereomeric complexes have different energies of formation and dissociation, leading to different retention times for the two enantiomers.
Common chiral selectors include:
-
Cyclodextrin derivatives: Widely used in both GC and HPLC.[3]
-
Polysaccharide derivatives (e.g., cellulose and amylose): Primarily used in HPLC.
-
Pirkle-type phases: Based on small chiral molecules covalently bonded to a support.
The development of a chiral separation method often involves screening a variety of chiral columns and mobile phases to find the optimal conditions.[8]
Comparison of GC and HPLC for Isomer Separation
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Applicability | Volatile and thermally stable compounds | Wide range of compounds, including non-volatile and thermally labile |
| Selectivity | Primarily based on volatility and stationary phase interactions | Highly versatile selectivity based on stationary and mobile phase chemistry |
| Resolution | Generally high due to high efficiency of capillary columns | Can be very high, especially with modern UHPLC systems |
| Analysis Time | Can be very fast, especially with techniques like LTM-GC | Varies, but can be optimized for speed |
| Sample Preparation | May require derivatization for non-volatile compounds | Often simpler, with direct injection of liquid samples |
| Chiral Separations | Possible with chiral stationary phases | Wide variety of chiral stationary phases available |
Conclusion
The successful chromatographic separation of bromo-fluoro-methyl isomers requires a systematic approach to method development. Both GC and HPLC are powerful techniques that can be employed, with the choice depending on the specific properties of the isomers of interest. For volatile and thermally stable isomers, GC with an appropriate stationary phase can provide excellent resolution and fast analysis times. For a broader range of isomers, including those that are non-volatile or require chiral separation, HPLC offers greater flexibility and a wider array of stationary phases. By understanding the principles of chromatography and carefully selecting the column and mobile phase, researchers can achieve the high-resolution separations necessary for accurate analysis and purification in drug development and other scientific disciplines.
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Raju, V. K., Kumar, P., & Kumar, N. (2012). A validated stability indicating LTM-GC method for the separation of ten isomers of bromofluoro benzaldehyde. Analytical Methods, 4(5), 1404-1410. [Link]
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Persee. (2025, May 30). Gas Chromatography Explained: How It Separates Different Compounds. Retrieved March 8, 2024, from [Link]
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Tsikas, D. (2022). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. International Journal of Molecular Sciences, 23(19), 11849. [Link]
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A Comparative Guide to the Reactivity and Application of 2-Bromo-4-fluoro-3-methyl-1-(methylthio)benzene and its Chloro-Analog
Introduction
In the landscape of modern drug discovery and materials science, the rational design of synthetic routes is paramount. The selection of starting materials and key building blocks can profoundly impact the efficiency, cost, and overall success of a synthetic campaign. Substituted thioanisoles, particularly those bearing halogen atoms, are versatile intermediates, serving as pivotal scaffolds for constructing complex molecular architectures.[1][2] The halogen provides a reactive handle for derivatization, most notably through palladium-catalyzed cross-coupling reactions, which are a cornerstone of contemporary organic synthesis.[3]
This guide presents an in-depth comparative analysis of 2-Bromo-4-fluoro-3-methyl-1-(methylthio)benzene and its corresponding chloro-analog, 2-Chloro-4-fluoro-3-methyl-1-(methylthio)benzene. We will explore their physical properties, synthetic accessibility, and, most critically, their differential reactivity in key bond-forming reactions. The objective is to provide researchers, scientists, and drug development professionals with the field-proven insights and experimental data necessary to make informed decisions when incorporating these building blocks into their synthetic strategies.
Physicochemical Properties: A Head-to-Head Comparison
The choice between a bromo or chloro substituent is not trivial; it introduces subtle yet significant changes in the molecule's physical and electronic properties, which in turn dictate its reactivity.
| Property | 2-Bromo-4-fluoro-3-methyl-1-(methylthio)benzene | 2-Chloro-4-fluoro-3-methyl-1-(methylthio)benzene |
| Molecular Formula | C₈H₈BrFS[4] | C₈H₈ClFS |
| Molecular Weight | 235.12 g/mol [4] | 190.66 g/mol (Calculated) |
| CAS Number | 1879026-25-1[4] | Not readily available |
| Appearance | (Typically) Colorless to light yellow liquid/solid | (Typically) Colorless to light yellow liquid/solid |
| C-X Bond Dissociation Energy (Approx.) | ~276 kJ/mol[5] | ~339 kJ/mol[5] |
| Electronegativity of Halogen | 2.96 (Pauling scale) | 3.16 (Pauling scale) |
The most critical differentiator is the Carbon-Halogen (C-X) bond dissociation energy (BDE). The Carbon-Bromine (C-Br) bond is significantly weaker than the Carbon-Chlorine (C-Cl) bond.[5] This fundamental difference is the primary determinant of the observed reactivity trends in many transition metal-catalyzed reactions.
Synthetic Accessibility
Both compounds can be synthesized through multi-step sequences, often starting from commercially available substituted anilines or toluenes. A general, plausible synthetic pathway is outlined below. The key step often involves either a Sandmeyer-type reaction on a corresponding aniline or a direct halogenation of the aromatic ring, followed by the introduction of the methylthio group.
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Safety Operating Guide
Technical Guide: Proper Disposal of 2-Bromo-4-fluoro-3-methyl-1-(methylthio)-benzene
[1][2]
CAS Number: 1879026-25-1 Formula: C₈H₈BrFS Molecular Weight: 235.12 g/mol Functional Groups: Halogenated Aromatic (Bromo, Fluoro), Thioether (Methylthio)[1][2][3]
Executive Summary & Core Directive
2-Bromo-4-fluoro-3-methyl-1-(methylthio)-benzene represents a complex disposal challenge due to its dual-hazard nature: it is both halogenated (requiring high-temperature incineration to prevent persistent organic pollutant formation) and sulfur-bearing (generating corrosive SOx gases upon combustion).[1]
The Core Directive: Do NOT dispose of this compound down the drain or in standard non-halogenated organic waste streams. It must be segregated into a dedicated Halogenated Organic Waste stream compatible with sulfur compounds.[1]
Safety Assessment & Hazard Profiling
Before handling waste, you must validate the safety profile.[2] While specific toxicological data for this CAS is limited, its functional groups dictate the following Assumed Hazard Profile (Structure-Activity Relationship):
| Hazard Category | Classification | Mechanism / Risk |
| Primary Health | Irritant / Toxic | Halogenated aromatics are lipophilic and can penetrate skin.[1] Thioethers are potential respiratory irritants.[1][4][5] |
| Reactivity | Incompatible with Oxidizers | The sulfide (-SMe) group can react exothermically with strong oxidizers (e.g., Nitric Acid, Peroxides) to form sulfoxides/sulfones.[1][2] |
| Environmental | Marine Pollutant | Halogenated benzenes are persistent and toxic to aquatic life.[1] |
| Physical | Combustible | Flash point likely >100°C, but treated as flammable waste.[1][2] |
The Self-Validating Safety System
Before initiating disposal, perform this 3-point check:
-
Odor Check: Thioethers have a characteristic stench.[1] If the odor is detectable outside the hood, primary containment has failed.[2]
-
Phase Check: Ensure the waste is not mixed with aqueous layers (unless approved for multiphase waste) to prevent phase-separation issues in storage drums.
-
Oxidizer Check: Verify no peroxides or nitric acid are present in the waste container.[1] Mixing thioethers with oxidizers can cause a runaway reaction. [1]
Waste Characterization & Segregation
Proper segregation is the single most critical step to prevent accidents and regulatory fines.
Decision Logic: Waste Stream Selection
The following diagram illustrates the decision process for segregating this specific chemical.
Figure 1: Segregation logic ensuring the compound is routed to the correct Halogenated stream and kept separate from oxidizers.
Step-by-Step Disposal Protocol
Step 1: Preparation & PPE[1][4][6]
-
PPE: Nitrile gloves (double-gloving recommended due to lipophilicity), lab coat, safety goggles.[1][2]
-
Ventilation: All operations must occur inside a certified chemical fume hood.[1]
Step 2: Primary Containment (The "Odor Barrier")
Because of the methylthio group, this compound may emit strong, disagreeable odors.[2]
-
Collect the waste in a glass or HDPE (High-Density Polyethylene) container.[1]
-
Double Containment: If the waste is highly concentrated, place the primary container inside a secondary sealable bag or overpack drum to contain smells.[1]
Step 3: Chemical Compatibility Check
-
ALLOWED: Mixing with Dichloromethane (DCM), Chloroform, or other halogenated solvents.[1][2]
-
FORBIDDEN: Mixing with Nitric Acid, Peroxides, or strong bases (which may generate toxic vapors or heat).[2]
Step 4: Labeling
Affix a hazardous waste label with the following specific details:
-
Chemical Name: 2-Bromo-4-fluoro-3-methyl-1-(methylthio)-benzene (and solvents if dissolved).[1]
-
Constituents: Bromine, Fluorine, Sulfur.[2]
-
Hazard Checkboxes: [x] Toxic [x] Irritant [x] Halogenated.[1]
Step 5: Final Handover
Transfer the container to your facility's Halogenated Waste storage area.[1] Ensure the waste contractor is aware of the Sulfur content , as this dictates the type of scrubber required on their incinerator (to neutralize SO₂ and HF/HBr gases).
Emergency Procedures: Spill Management
In the event of a spill, speed is essential to prevent volatile dispersion and surface contamination.[2]
Figure 2: Workflow for managing spills, emphasizing odor control and containment.
Spill Kit Recommendation: Use Activated Carbon or Charcoal-based absorbents rather than simple clay kitty litter.[1] Carbon helps adsorb the organic vapors and mitigate the sulfur odor.[1]
Regulatory & Compliance Context
-
EPA (USA): Classified under RCRA as a waste requiring thermal treatment (Incineration).[1] The halogen content places it in specific waste codes (often D001 for ignitability if in solvent, or generic halogenated codes).[2]
-
EU (REACH): Must be treated as hazardous waste (EWC codes 07 01 03* or 14 06 02* for halogenated solvents/mixtures).[1]
-
Destruction Method: The only valid destruction method is High-Temperature Incineration (>1100°C) with secondary combustion and flue gas scrubbing.[1] This ensures the complete mineralization of the benzene ring and capture of HF, HBr, and SOx.[2]
References
-
ChemScene. (2024).[1] 2-Bromo-4-fluoro-3-methyl-1-(methylthio)-benzene Product Information & CAS 1879026-25-1.[1][3] Retrieved from [1]
-
Sigma-Aldrich. (2024).[1] Safety Data Sheet Guidelines for Halogenated Aromatic Compounds. Retrieved from [1][6]
-
US EPA. (2024). Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [1]
-
AChemBlock. (2024).[1] Product Analysis: 2-Bromo-4-fluoro-3-methyl-1-(methylthio)-benzene. Retrieved from [1]
Sources
- 1. chemscene.com [chemscene.com]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. 2-Bromo-4-fluoro-3-methyl-1-(methylthio)-benzene 95% | CAS: 1879026-25-1 | AChemBlock [achemblock.com]
- 4. fishersci.com [fishersci.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. 2-Bromo-4-fluoro-3-methyl-1-(methylthio)-benzene [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
